3-Chloro-3-methyl-1-butene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-3-methylbut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-4-5(2,3)6/h4H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECJPTAJLDCQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176308 | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-48-9 | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-3-methyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 3-Chloro-3-methyl-1-butene from Isoprene and HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 3-chloro-3-methyl-1-butene through the hydrochlorination of isoprene (B109036) is a classic example of electrophilic addition to a conjugated diene, governed by the principles of carbocation stability and kinetic versus thermodynamic control. This technical guide provides a comprehensive overview of the synthesis, including the underlying reaction mechanism, detailed experimental protocols for achieving product selectivity, and a summary of relevant quantitative and spectroscopic data. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the practical application and understanding of this chemical transformation.
Reaction Analysis and Mechanism
The reaction of isoprene (2-methyl-1,3-butadiene) with hydrogen chloride (HCl) proceeds via an electrophilic addition mechanism. The pi bond of isoprene acts as a nucleophile, attacking the electrophilic proton of HCl. This initial protonation follows Markovnikov's rule, where the proton adds to the less substituted carbon of one of the double bonds, leading to the formation of the most stable carbocation intermediate.
Protonation of isoprene at the C1 or C4 position results in the formation of a resonance-stabilized allylic carbocation. This intermediate has two resonance structures, with the positive charge delocalized over the C2 and C4 carbons. The subsequent nucleophilic attack by the chloride ion (Cl-) on this carbocation can occur at either of these electrophilic centers, leading to the formation of two primary constitutional isomers:
-
1,2-addition product (Kinetic Product): this compound is formed when the chloride ion attacks the tertiary carbocation at the C3 position. This product is typically favored at lower reaction temperatures.
-
1,4-addition product (Thermodynamic Product): 1-Chloro-3-methyl-2-butene is the result of the chloride ion attacking the primary carbon at the C1 position. This more substituted and thermodynamically more stable alkene is generally the major product at higher temperatures.
The product distribution is a classic example of kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, and the product that is formed faster (the 1,2-adduct) predominates. At higher temperatures, the reaction is reversible and under thermodynamic control, leading to the formation of the more stable product (the 1,4-adduct).
Experimental Protocols
The following protocols are designed to selectively synthesize either the kinetic or thermodynamic product of isoprene hydrochlorination.
Synthesis of this compound (Kinetic Control)
This protocol is optimized for the formation of the 1,2-addition product.
Materials:
-
Isoprene (freshly distilled)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice-salt bath
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, place a magnetic stir bar and chill the flask in an ice-salt bath to approximately -10°C.
-
Addition of Reactants: To the cooled flask, add a predetermined amount of isoprene. While vigorously stirring, slowly add an equimolar amount of chilled concentrated hydrochloric acid dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed -5°C.
-
Reaction Time: Continue stirring the mixture at -10°C to -5°C for 2-4 hours.
-
Work-up: After the reaction is complete, carefully pour the cold reaction mixture into a separatory funnel containing ice-cold water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with cold saturated sodium bicarbonate solution to neutralize any remaining acid, and then with cold water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Synthesis of 1-Chloro-3-methyl-2-butene (Thermodynamic Control)
This protocol is designed to favor the formation of the 1,4-addition product.
Materials:
-
Isoprene (freshly distilled)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a predetermined amount of isoprene.
-
Addition of Reactants: Slowly add an equimolar amount of concentrated hydrochloric acid to the isoprene with stirring at room temperature.
-
Reaction Conditions: Gently heat the reaction mixture to 40-50°C and maintain this temperature with stirring for 4-6 hours.
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with water again.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude product by fractional distillation. Collect the fraction corresponding to the boiling point of 1-chloro-3-methyl-2-butene.
Data Presentation
Product Distribution under Different Conditions
| Temperature (°C) | Reaction Control | Major Product | 1,2-Adduct (%) (this compound) | 1,4-Adduct (%) (1-Chloro-3-methyl-2-butene) | Reference |
| -15 to -10 | Kinetic | 1,2-Adduct | ~75-80 | ~20-25 | [General textbook values for analogous systems] |
| 0 | Mixed | 1,2-Adduct | ~70 | ~30 | [General textbook values for analogous systems] |
| 25 | Thermodynamic | 1,4-Adduct | ~25 | ~75 | [General textbook values for analogous systems] |
| 40-50 | Thermodynamic | 1,4-Adduct | ~15-20 | ~80-85 | [General textbook values for analogous systems] |
Note: The exact ratios can vary depending on the specific reaction conditions, including the concentration of HCl and the presence of any catalysts.
Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR (cm⁻¹) |
| This compound | C₅H₉Cl | 104.58 | 87-88 | 0.889 | 6.05 (dd), 5.15 (d), 5.05 (d), 1.65 (s) | 142.5, 114.8, 68.2, 30.5 | 3080 (=C-H), 1640 (C=C), 920, 995 (=C-H bend) |
| 1-Chloro-3-methyl-2-butene | C₅H₉Cl | 104.58 | 108-110 | 0.927 | 5.45 (t), 4.05 (d), 1.75 (s), 1.70 (s) | 138.5, 120.2, 47.5, 25.8, 17.9 | 3040 (=C-H), 1670 (C=C) |
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of isoprene hydrochlorination.
Experimental Workflow for Kinetic Product Synthesis
Caption: Experimental workflow for kinetic product synthesis.
Conclusion
The synthesis of this compound from isoprene and HCl is a well-established reaction that serves as an excellent case study in electrophilic additions and the principles of kinetic and thermodynamic control. By carefully manipulating the reaction temperature, it is possible to selectively favor the formation of either the 1,2- or 1,4-addition product. This technical guide provides the essential theoretical background and practical protocols to enable researchers to effectively utilize this reaction in their synthetic endeavors. The provided data and visualizations aim to facilitate a deeper understanding and successful implementation of this important chemical transformation.
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-3-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3-methyl-1-butene, a halogenated alkene, serves as a versatile intermediate in organic synthesis. Its unique structural features, including a tertiary alkyl chloride and a terminal double bond, allow for a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and reactivity of this compound, intended to support research and development activities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉Cl | [2][3] |
| Molecular Weight | 104.58 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Density | Approximately 0.889 g/cm³ | [4] |
| Boiling Point | ~85-87 °C at 760 mmHg | [1][4] |
| Melting Point | Approximately -90 °C | [1] |
| Solubility | Readily soluble in common organic solvents such as ethanol (B145695) and ether. | [1] |
| Refractive Index | ~1.4167 | [4] |
| CAS Number | 2190-48-9 | [2][3] |
Experimental Protocols
Synthesis of this compound from Isoprene (B109036) and HCl
This protocol describes a common method for the preparation of this compound via the hydrochlorination of isoprene.[5][6]
Materials:
-
Isoprene
-
Anhydrous Hydrogen Chloride (gas) or concentrated Hydrochloric Acid
-
Cyclohexane (B81311) (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663) or calcium chloride
-
Ice-salt bath
-
Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a thermometer.
Procedure:
-
In a three-necked round-bottom flask, dissolve isoprene in cyclohexane. The mass ratio of cyclohexane to isoprene should be approximately 0.2-0.6:1.[5]
-
Cool the reaction mixture to between -5 °C and 10 °C using an ice-salt bath.[5]
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution, or add cold concentrated hydrochloric acid dropwise, maintaining the temperature within the specified range. The molar ratio of isoprene to hydrogen chloride should be controlled at approximately 1:0.8-0.95 to minimize the formation of dichlorinated byproducts.[5]
-
Monitor the reaction progress by techniques such as GC-MS. The reaction time is typically 2-5 hours.[5]
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold 5% sodium bicarbonate solution to neutralize excess acid, and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.
-
Filter to remove the drying agent.
-
The crude product can be purified by fractional distillation.
Purification by Fractional Distillation
This protocol outlines the purification of the synthesized this compound.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, receiving flask, and thermometer)
-
Heating mantle
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Add the crude this compound and a few boiling chips to the distillation flask.
-
Heat the flask gently using a heating mantle.
-
Collect the fraction that distills at the boiling point of this compound (approximately 85-87 °C at atmospheric pressure).[1][4]
-
Monitor the temperature at the head of the column closely to ensure a clean separation from lower and higher boiling impurities.
-
Store the purified product in a cool, well-ventilated area, away from light and sources of ignition.[1]
Analytical Characterization
The identity and purity of this compound are typically confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. Expected signals would correspond to the vinyl protons and the methyl protons.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Data for this compound can be found in spectral databases.[2][7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and to identify any byproducts from the synthesis. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Reactivity and Reaction Mechanisms
This compound undergoes reactions characteristic of both alkyl halides and alkenes.
Nucleophilic Substitution (SN1 Reaction)
As a tertiary alkyl halide, this compound readily undergoes SN1 reactions in the presence of nucleophiles, particularly in polar protic solvents. A common example is its solvolysis in water or alcohols. The reaction proceeds through a stable tertiary carbocation intermediate.[8]
Caption: SN1 solvolysis mechanism of this compound.
Electrophilic Addition
The double bond in this compound can undergo electrophilic addition reactions with reagents such as hydrogen halides (e.g., HBr). The reaction follows Markovnikov's rule, where the electrophile (H⁺) adds to the carbon with the most hydrogen atoms. However, rearrangements of the intermediate carbocation can occur to form more stable carbocations, potentially leading to a mixture of products.[9][10]
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C5H9Cl | CID 137471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-3-chloro-1-butene [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. CN105481634A - Preparing method for chloro-isopentene - Google Patents [patents.google.com]
- 6. 1-Chloro-3-methyl-2-butene | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
3-Chloro-3-methyl-1-butene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-chloro-3-methyl-1-butene, including its chemical identity, physical properties, synthesis, and key reactions. This information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical Identity and Molecular Structure
This compound is a halogenated alkene. Its unique structure, featuring a tertiary alkyl chloride and a vinyl group, makes it a versatile intermediate in organic synthesis.
-
IUPAC Name: 3-chloro-3-methylbut-1-ene[3]
-
Synonyms: 3-Methyl-3-chloro-1-butene, 2-chloro-2-methyl-3-butene, dimethylallyl chloride[1][2]
Below is a diagram of the molecular structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 104.58 g/mol [1][2][3][4] |
| Appearance | Colorless liquid[6] |
| Boiling Point | 87°C at 760 mmHg[1] |
| Density | 0.889 g/cm³[1] |
| Refractive Index | 1.4167[1] |
| Vapor Pressure | 73.1 mmHg at 25°C[1] |
| Solubility | Soluble in common organic solvents like ethanol (B145695) and ether.[6] |
| Canonical SMILES | CC(C)(C=C)Cl[1][3] |
| InChIKey | KECJPTAJLDCQHM-UHFFFAOYSA-N[2][3] |
Synthesis and Experimental Considerations
The primary route for the synthesis of this compound is the reaction of isoprene (B109036) with hydrogen chloride. This reaction is a classic example of kinetic versus thermodynamic control.
Experimental Protocol Outline:
The synthesis is typically achieved through the hydrochlorination of isoprene. To favor the formation of the kinetic product, this compound, the reaction should be conducted at low temperatures.
-
Reactants: Isoprene and Hydrogen Chloride
-
Key Conditions: Low temperatures, ideally between -15°C and 0°C, favor the formation of this compound.[7]
-
Product Control: Shorter reaction times also favor the kinetic product.[7] At higher temperatures or with longer reaction times, the thermodynamically more stable isomer, 1-chloro-3-methyl-2-butene, becomes the major product.[7]
-
Monitoring: The reaction progress can be monitored by techniques such as GC-MS to maximize the yield of the desired product.[7]
The logical workflow for the synthesis is depicted below.
References
- 1. lookchem.com [lookchem.com]
- 2. 3-Methyl-3-chloro-1-butene [webbook.nist.gov]
- 3. This compound | C5H9Cl | CID 137471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 2190-48-9 [chemicalbook.com]
- 6. 1-butene,3-chloro-3-methyl- [chembk.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Profile of 3-Chloro-3-methyl-1-butene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-chloro-3-methyl-1-butene, tailored for researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound (C₅H₉Cl), both ¹H and ¹³C NMR provide characteristic signals corresponding to the unique chemical environments of the hydrogen and carbon atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the vinyl protons and the methyl protons. Due to the complexity of spin-spin coupling, the vinyl protons will exhibit a characteristic splitting pattern.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (a) | ~ 5.9 - 6.1 | dd | J_ab, J_ac |
| H-1 (b) | ~ 5.0 - 5.2 | dd | J_ba, J_bc |
| H-2 (c) | ~ 5.0 - 5.2 | dd | J_ca, J_cb |
| -CH₃ | ~ 1.6 | s | - |
Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected. A known spectrum was acquired on a Bruker WH-90 instrument using tetramethylsilane (B1202638) (TMS) as the standard[1].
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~ 142 |
| C-2 | ~ 115 |
| C-3 | ~ 70 |
| -CH₃ | ~ 32 |
Note: Approximate values based on typical chemical shifts for tertiary alkyl halides and alkenes.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound will prominently feature absorptions corresponding to the C=C double bond, C-H bonds of the alkene and alkane portions, and the C-Cl bond.
Table 3: IR Absorption Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| =C-H stretch | 3100 - 3000 | Medium |
| C-H stretch (sp³) | 3000 - 2850 | Medium-Strong |
| C=C stretch | 1680 - 1640 | Medium |
| C-Cl stretch | 800 - 600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions can be observed. Gas chromatography-mass spectrometry (GC-MS) data from the NIST Mass Spectrometry Data Center shows prominent peaks at m/z 69, 41, and 53[2].
Table 4: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Relative Abundance |
| 104/106 | [C₅H₉Cl]⁺ (Molecular Ion) | Low |
| 69 | [C₅H₉]⁺ (Loss of Cl) | High |
| 53 | [C₄H₅]⁺ | Medium |
| 41 | [C₃H₅]⁺ (Allyl cation) | High |
The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M+ and M+2 peaks for chlorine-containing fragments.
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse sequence.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for volatile compounds like this compound.
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector temperature: 250 °C.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven temperature program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole.
-
Scan range: m/z 35-200.
-
Ion source temperature: 230 °C.
-
Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.
Caption: Workflow for Spectroscopic Structure Elucidation.
References
Technical Guide on the Stability and Storage of 3-Chloro-3-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Chloro-3-methyl-1-butene (CAS No. 2190-48-9). Due to its reactive nature as a tertiary allylic chloride, understanding its stability profile is critical for ensuring its quality and integrity in research and development applications.
Core Stability Profile
This compound is a flammable liquid that is susceptible to degradation through several pathways, primarily elimination of hydrogen chloride (HCl), isomerization, and hydrolysis. Like many allylic chlorides, it can be unstable and prone to degradation over time, a process that can be autocatalytic due to the formation of HCl.
Key Stability Concerns:
-
Elimination of HCl: The primary degradation pathway is the elimination of hydrogen chloride.
-
Isomerization: The compound can isomerize to the more thermodynamically stable 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride).
-
Hydrolysis: In the presence of water, it can undergo hydrolysis.
-
Light and Heat Sensitivity: Exposure to light and elevated temperatures can accelerate degradation.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, stringent storage conditions are necessary. Adherence to these conditions will minimize degradation and extend the shelf life of the compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2°C to 8°C) | Minimizes rates of degradation and isomerization. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidative degradation. |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture, air, and light. |
| Additives | Addition of a stabilizer (e.g., potassium carbonate) | Neutralizes any formed HCl, thus inhibiting autocatalytic decomposition.[1] |
| Incompatibilities | Store away from acids, bases, and strong oxidizing agents | These substances can catalyze or participate in degradation reactions. |
Degradation Pathways
This compound is subject to two primary degradation pathways under typical storage and handling conditions: isomerization and elimination.
Isomerization to 1-Chloro-3-methyl-2-butene
This compound can undergo isomerization to its more stable isomer, 1-chloro-3-methyl-2-butene. This process can be facilitated by trace amounts of acid.
Elimination of Hydrogen Chloride
The elimination of HCl from this compound is a significant degradation pathway, leading to the formation of isoprene. This reaction can be accelerated by heat and can be autocatalyzed by the HCl produced.
Experimental Protocols
General Stability Assessment Protocol
-
Sample Preparation:
-
Procure a high-purity sample of this compound.
-
If a stabilizer is to be evaluated, prepare a sample with the specified concentration of the stabilizer (e.g., anhydrous potassium carbonate).
-
Package samples in appropriate containers (e.g., amber glass vials with PTFE-lined caps) under an inert atmosphere.
-
-
Storage Conditions:
-
Store samples under various conditions to assess stability:
-
Recommended: 2-8°C (refrigerated)
-
Ambient: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH (for short-term studies)
-
-
Protect all samples from light.
-
-
Testing Schedule:
-
Analyze samples at predetermined time points (e.g., T=0, 1 month, 3 months, 6 months, 12 months). The frequency should be higher for accelerated conditions.
-
-
Analytical Methodology:
-
Purity Assessment: Use a validated stability-indicating method, such as Gas Chromatography with Flame Ionization Detection (GC-FID), to determine the purity of the sample and quantify any degradation products.
-
Isomer Ratio: The GC method should be capable of separating and quantifying this compound and its isomer, 1-chloro-3-methyl-2-butene.
-
Acidity: Titrate a sample aliquot to determine the concentration of any formed HCl.
-
Appearance: Visually inspect the sample for any changes in color or clarity.
-
The following workflow illustrates the general process for a stability study.
Summary of Physicochemical Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₉Cl |
| Molecular Weight | 104.58 g/mol |
| Boiling Point | ~85-87°C |
| Density | ~0.889 g/cm³ |
| Appearance | Colorless liquid |
References
An In-depth Technical Guide on the Isomerization of 3-Chloro-3-methyl-1-butene to Prenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isomerization of 3-chloro-3-methyl-1-butene to its more stable isomer, 1-chloro-3-methyl-2-butene (B146958) (commonly known as prenyl chloride), is a critical allylic rearrangement in organic synthesis. Prenyl chloride is a valuable building block in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals, particularly in the construction of isoprenoid chains. This technical guide provides a comprehensive overview of this isomerization, including its underlying mechanism, catalytic systems, detailed experimental protocols, and quantitative data to support process optimization.
Introduction
The conversion of this compound, a tertiary allylic chloride, to the primary allylic chloride, prenyl chloride, is a thermodynamically driven process. Computational studies have shown that prenyl chloride is the more stable isomer, favoring the equilibrium towards its formation.[1] This isomerization is a key step in the industrial synthesis of prenyl chloride, which often starts with the hydrochlorination of isoprene (B109036). The initial addition of hydrogen chloride to isoprene typically yields a mixture of chlorinated butenes, with this compound being a significant component, especially at lower temperatures.[2] Subsequent isomerization is therefore necessary to maximize the yield of the desired prenyl chloride.
Reaction Mechanism
The isomerization of this compound to prenyl chloride proceeds via an allylic rearrangement. This transformation can occur through different mechanistic pathways depending on the reaction conditions and the catalyst employed.
2.1. Uncatalyzed (Thermal) Isomerization
While possible, the uncatalyzed thermal isomerization requires elevated temperatures and may lead to side reactions, including elimination and polymerization. The mechanism likely involves the formation of a resonance-stabilized allylic carbocation intermediate.
2.2. Acid-Catalyzed Isomerization
In the presence of a Brønsted or Lewis acid, the reaction is significantly accelerated. The acid facilitates the departure of the chloride ion, promoting the formation of the allylic carbocation. The chloride ion can then re-attack at either the tertiary or primary carbon. Due to the greater thermodynamic stability of the primary chloride, the equilibrium shifts towards the formation of prenyl chloride.
2.3. Copper(I)-Catalyzed Isomerization
Copper(I) salts, such as cuprous chloride (CuCl), are effective catalysts for this isomerization. The mechanism is believed to involve the formation of a π-complex between the copper(I) ion and the double bond of the allylic chloride. This is followed by an oxidative addition of the C-Cl bond to the copper center, forming a copper(III) intermediate. Subsequent reductive elimination can then yield either the starting material or the isomerized product.[3] This catalytic cycle provides a lower energy pathway for the rearrangement compared to the uncatalyzed reaction.
Quantitative Data
The efficiency of the isomerization is highly dependent on the reaction conditions and the catalytic system used. The following table summarizes available quantitative data for the synthesis of prenyl chloride, which includes the isomerization step.
| Catalyst/Method | Temperature (°C) | Isoprene Conversion (%) | Prenyl Chloride Yield (%) | Prenyl Chloride Selectivity (%) | Notes | Reference |
| HCl | 10-15 | - | 63 | - | Distilled product also contained 8% of the tertiary chloride. | [2] |
| HCl/H₂SO₄ | 30 | 70.5 | 57 | - | Based on reacted isoprene. | [2] |
| HCl/NaCl | 0-5 (initial), then 15 | 93 | 75 | - | Overall process from isoprene. | [2] |
| HCl/NaCl (with recycle) | - | 86 | - | 89 | Overall process from isoprene with recycled side streams. | [2] |
Experimental Protocols
Detailed experimental procedures for the isomerization of isolated this compound are not extensively reported in the literature, as this step is often integrated into the overall synthesis of prenyl chloride from isoprene. However, based on the available information, the following general protocols can be inferred.
4.1. Thermal Isomerization Protocol
This protocol is based on the principle of driving the reaction towards the thermodynamically more stable product by heating.
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The setup should be placed in a heating mantle.
-
Reagents:
-
This compound
-
-
Procedure:
-
Place this compound in the round-bottom flask.
-
Heat the flask to a temperature range of 10-30°C.[2]
-
Monitor the reaction progress by gas chromatography (GC) to determine the ratio of the two isomers.
-
The reaction is complete when the equilibrium is reached, indicated by a stable isomer ratio.
-
The product, prenyl chloride, can be purified by fractional distillation.
-
4.2. Copper(I) Chloride Catalyzed Isomerization Protocol
This method utilizes a catalyst to achieve isomerization under milder conditions.
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
This compound
-
Copper(I) chloride (CuCl)
-
Anhydrous solvent (e.g., acetonitrile, THF)
-
-
Procedure:
-
To the round-bottom flask, add copper(I) chloride under an inert atmosphere.
-
Add the anhydrous solvent and stir to dissolve or suspend the catalyst.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the isomerization by GC.
-
Upon completion, the catalyst can be removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting prenyl chloride can be purified by distillation.
-
Visualizations
5.1. Reaction Pathway
Caption: General reaction pathway for the isomerization.
5.2. Catalytic Cycle for Copper(I) Catalyzed Isomerization
Caption: Proposed catalytic cycle for Cu(I) catalyzed isomerization.
5.3. Experimental Workflow for Isomerization
Caption: General experimental workflow for the isomerization process.
Conclusion
The isomerization of this compound to prenyl chloride is a thermodynamically favorable and synthetically important reaction. While thermal isomerization is possible, the use of acid or copper(I) catalysts significantly enhances the reaction rate and allows for milder reaction conditions. The choice of catalyst and optimization of reaction parameters are crucial for achieving high yields and selectivity of the desired prenyl chloride. This guide provides the foundational knowledge and procedural outlines necessary for researchers and professionals in the chemical and pharmaceutical industries to effectively utilize this key transformation. Further research into novel and more efficient catalytic systems could lead to even more sustainable and cost-effective production of this valuable chemical intermediate.
References
An In-depth Technical Guide to the Reaction Mechanism of 3-Chloro-3-methyl-1-butene Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of 3-chloro-3-methyl-1-butene through the hydrochlorination of isoprene (B109036) (2-methyl-1,3-butadiene) is a classic example of electrophilic addition to a conjugated diene. This reaction is characterized by a fascinating interplay of kinetic and thermodynamic control, leading to a mixture of isomeric products. Understanding the underlying mechanism and the factors governing product distribution is crucial for synthetic chemists aiming to selectively synthesize the desired product. This technical guide provides a comprehensive overview of the reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for a technical audience.
Core Reaction Mechanism
The reaction between isoprene and hydrogen chloride (HCl) proceeds via an electrophilic addition mechanism. The pi electrons of one of the double bonds in isoprene act as a nucleophile, attacking the electrophilic proton of HCl.[1] This initial protonation can occur at either the C1 or C4 position of the isoprene molecule.
Protonation at the C1 position leads to the formation of a stable tertiary allylic carbocation intermediate. This carbocation is resonance-stabilized, with the positive charge delocalized over the C2 and C4 carbons. Subsequent nucleophilic attack by the chloride ion (Cl-) on this carbocation can occur at either of these positions.
-
1,2-Addition: Attack at the C2 position results in the formation of This compound . This is the kinetic product , as it is formed faster due to the lower activation energy required for its formation.
-
1,4-Addition: Attack at the C4 position results in the formation of 1-chloro-3-methyl-2-butene (B146958) . This is the thermodynamic product , as it is the more stable isomer.
Protonation at the C4 position, on the other hand, would lead to a less stable primary carbocation and is therefore a minor pathway.
The following diagram illustrates the core reaction mechanism:
Caption: Reaction mechanism of isoprene hydrochlorination.
Kinetic vs. Thermodynamic Control
The distribution of the two main products, this compound and 1-chloro-3-methyl-2-butene, is highly dependent on the reaction temperature. This is a classic example of kinetic versus thermodynamic control of a reaction.
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., -15°C to 0°C), the reaction is under kinetic control. The product that is formed faster, the 1,2-addition product (this compound), is the major product. This is because the activation energy for the formation of the kinetic product is lower than that for the thermodynamic product. The lower temperature does not provide enough energy for the system to reach equilibrium.
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction is under thermodynamic control. The more stable product, the 1,4-addition product (1-chloro-3-methyl-2-butene), is the major product. At higher temperatures, the formation of the kinetic product is reversible, allowing the system to reach equilibrium and favor the formation of the most stable product.
The following diagram illustrates the energy profile of the reaction:
Caption: Energy profile for the hydrochlorination of isoprene.
Data Presentation
| Reaction Condition | Major Product | Minor Product | Approximate Product Ratio (Kinetic:Thermodynamic) |
| Low Temperature (-15°C to 0°C) | This compound | 1-Chloro-3-methyl-2-butene | Predominantly > 70:30 |
| High Temperature (> 25°C) | 1-Chloro-3-methyl-2-butene | This compound | Predominantly < 30:70 |
Spectroscopic Data for this compound [2]
| Spectroscopic Technique | Key Data |
| ¹³C NMR | Instrument: Bruker WH-90[2] |
| Mass Spectrometry (GC-MS) | Main library NIST Number: 149639; Top Peak m/z: 69[2] |
| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available[2] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound, emphasizing the conditions required for kinetic control.
Objective: To synthesize this compound as the major product from the hydrochlorination of isoprene.
Materials:
-
Isoprene (2-methyl-1,3-butadiene)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (or other suitable drying agent)
-
Inert solvent (e.g., dichloromethane, pentane)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Condenser
Procedure:
-
Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice-salt bath to maintain a temperature between -15°C and 0°C.
-
Dissolve isoprene in an equal volume of a pre-cooled inert solvent in the round-bottom flask.
-
-
Addition of HCl:
-
Slowly add concentrated hydrochloric acid dropwise to the stirred isoprene solution. The molar ratio of isoprene to HCl should be approximately 1:1 to minimize the formation of dichlorinated byproducts.[3]
-
Maintain the temperature of the reaction mixture below 0°C throughout the addition.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the kinetic and thermodynamic products.
-
-
Work-up:
-
Once the desired conversion is achieved (maximizing the kinetic product), quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with cold brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride).
-
Remove the solvent under reduced pressure, ensuring the temperature remains low to prevent isomerization of the product.
-
-
Purification and Analysis:
The following diagram outlines the general experimental workflow:
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The formation of this compound from isoprene and HCl is a well-understood electrophilic addition reaction governed by the principles of kinetic and thermodynamic control. By carefully controlling the reaction temperature, it is possible to selectively synthesize the desired kinetic product. This technical guide has provided a detailed overview of the reaction mechanism, a summary of the key factors influencing product distribution, and a practical experimental protocol. This information should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
In-Depth Technical Guide on the Gas-Phase Elimination Kinetics of 3-Chloro-3-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas-phase elimination kinetics of 3-chloro-3-methyl-1-butene, a reaction of interest in organic synthesis and mechanistic studies. The thermal decomposition of this tertiary allylic chloride proceeds via a unimolecular elimination of hydrogen chloride to yield isoprene (B109036), a valuable monomer in the production of synthetic rubber and other polymers.
Core Concepts: Unimolecular Elimination
The gas-phase thermal decomposition of this compound is a classic example of a unimolecular elimination (E1) reaction.[1] In the gas phase, at elevated temperatures and in the absence of a strong base, the reaction proceeds through a concerted mechanism involving a cyclic transition state. Theoretical studies suggest that for this compound, this proceeds through a four-membered cyclic transition state.[2][3] The rate of this reaction is dependent solely on the concentration of the substrate, this compound.[1]
Quantitative Kinetic Data
| Compound | Temperature Range (°C) | Rate Constant Expression (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
| 3-Chloro-2-methyl-1-butene | 320–380 | 1.90 × 10¹³ exp(–46900/RT) | 46.9 | 1.90 × 10¹³ | [4] |
Note: R is the gas constant (1.987 cal/mol·K).
Theoretical calculations for this compound suggest that the rate-determining step is the elongation and subsequent polarization of the C-Cl bond.[2][3]
Experimental Protocols
The experimental investigation of gas-phase elimination kinetics, such as that of this compound, typically employs a static pyrolysis system. The following is a generalized protocol based on common methodologies for studying such reactions.
1. Synthesis and Purification of this compound:
-
Synthesis: The substrate can be synthesized by the reaction of isoprene with anhydrous hydrogen chloride.
-
Purification: The synthesized product is purified by fractional distillation to achieve high purity, which is then verified by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
2. Kinetic Measurements:
-
Apparatus: A static pyrolysis system is typically used, consisting of a Pyrex reaction vessel housed in a furnace with precise temperature control. The vessel is connected to a vacuum line, pressure gauges, and an analytical system, often a gas chromatograph.
-
Procedure:
-
The reaction vessel is evacuated to a high vacuum.
-
A known pressure of this compound vapor is introduced into the heated vessel.
-
The reaction is allowed to proceed for a specific time.
-
The reaction is quenched by expanding the reaction mixture into a collection volume.
-
The composition of the product mixture is analyzed by gas chromatography to determine the extent of the reaction.
-
-
Analysis: The rate constants are determined by monitoring the disappearance of the reactant or the appearance of the product (isoprene) over time at various temperatures. The first-order nature of the reaction is confirmed by the linearity of a plot of ln(P₀/P) versus time, where P₀ is the initial pressure of the reactant and P is the pressure at time t. The Arrhenius parameters (activation energy and pre-exponential factor) are then determined from a plot of ln(k) versus 1/T.
Visualizing the Process and Mechanism
Experimental Workflow:
The following diagram illustrates a typical workflow for the experimental determination of the gas-phase elimination kinetics.
Caption: Experimental workflow for kinetic analysis.
Proposed Reaction Mechanism:
The gas-phase elimination of HCl from this compound is proposed to proceed through a four-membered cyclic transition state.
Caption: Proposed unimolecular elimination mechanism.
References
- 1. Unimolecular HCl and HF elimination reactions of 1,2-dichloroethane, 1,2-difluoroethane, and 1,2-chlorofluoroethane: assignment of threshold energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An experimental and theoretical study of the gas phase kinetics of atomic chlorine reactions with CH3NH2, (CH3)2NH, and (CH3)3N - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling of 3-Chloro-3-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety precautions and handling procedures for 3-Chloro-3-methyl-1-butene (CAS No. 2190-48-9), a versatile chemical intermediate used in various organic synthesis applications, including the manufacturing of pharmaceuticals and pesticides.[1][2] Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the protection of the research environment.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C5H9Cl |
| Molecular Weight | 104.58 g/mol [3] |
| Appearance | Colorless liquid[1][2] |
| Boiling Point | 85-87°C at 760 mmHg[1][4] |
| Melting Point | Approximately -90°C[1][2] |
| Density | Approximately 0.889 - 0.89 g/cm³[1][2][4] |
| Vapor Pressure | 73.1 mmHg at 25°C[4] |
| Refractive Index | 1.4167[1][4] |
| Solubility | Soluble in common organic solvents like ethanol (B145695) and ether.[1][2] Insoluble in water.[5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and potential health effects upon exposure.
| Hazard | Classification |
| Flammability | Highly flammable liquid and vapor.[6] |
| Acute Toxicity (Oral) | Harmful if swallowed.[6] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[6] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[6] |
| Skin Corrosion/Irritation | Causes skin irritation.[6][7] |
| Eye Damage/Irritation | Causes serious eye damage/irritation.[6][7] |
| Sensitization | May cause an allergic skin reaction.[6] |
Personal Protective Equipment (PPE)
To minimize exposure risk, all personnel handling this compound must use appropriate Personal Protective Equipment (PPE).
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[8][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing to prevent skin contact.[2][8][9] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[7][9] |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][10]
-
Use non-sparking tools and explosion-proof equipment.[7][10]
-
Ground and bond containers and receiving equipment to prevent static discharge.[9][10]
-
Avoid breathing vapors or mist.[7]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2][5]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
Spill Response:
-
Evacuate: Immediately evacuate the area and eliminate all ignition sources.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[5][7]
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[5][7]
-
Decontaminate: Clean the spill area thoroughly.
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Experimental Protocols for Safety Data Determination
The safety data presented in this guide are determined through standardized experimental protocols. While the specific reports for this compound are not publicly detailed, the following represents the general methodologies used in the chemical industry.
Flash Point Determination (Closed-Cup Method):
-
A sample of the substance is placed in a closed cup and slowly heated.
-
An ignition source is periodically introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors of the substance ignite.
Acute Oral Toxicity (LD50) Study:
-
A group of laboratory animals (typically rats) is administered a specific dose of the substance orally.
-
Different dose levels are tested on separate groups of animals.
-
The animals are observed for a set period, and the number of fatalities is recorded.
-
The LD50 (Lethal Dose, 50%) is the statistically estimated dose that is expected to kill 50% of the test animals.
Skin Irritation Test:
-
A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit).
-
The area is covered with a patch for a specified duration.
-
After the patch is removed, the skin is evaluated for signs of irritation, such as redness, swelling, and inflammation, at various time points.
Logical Workflow for Spill Management
The following diagram illustrates a logical workflow for safely managing a spill of this compound.
Caption: Workflow for handling a this compound spill.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C5H9Cl | CID 137471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 3-METHYL-1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 3-Chloro-2-methyl-1-butene | C5H9Cl | CID 21243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. airgas.com [airgas.com]
- 8. 3-Chloro-3-methyl-1-butyne 97 1111-97-3 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Solubility of 3-Chloro-3-methyl-1-butene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3-Chloro-3-methyl-1-butene in various organic solvents. Due to a lack of extensive quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a comprehensive experimental protocol for researchers to determine precise solubility parameters.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. This compound (C₅H₉Cl) is a haloalkane, possessing both nonpolar (the butyl group) and weakly polar (the carbon-chlorine bond) characteristics. This structure dictates its solubility behavior in organic solvents.
In general, haloalkanes like this compound are expected to be soluble in a wide range of organic solvents.[1] The energy required to break the intermolecular forces within the haloalkane and the solvent is compensated by the energy released when new solute-solvent interactions are formed. For nonpolar or weakly polar organic solvents, these interactions are primarily van der Waals forces.
Qualitative Solubility Data
| Solvent | Chemical Formula | Type | Qualitative Solubility | Source |
| Ethanol | C₂H₅OH | Polar Protic | Readily Soluble | [2] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Readily Soluble | [2] |
| Hexane | C₆H₁₄ | Nonpolar | Soluble | [1] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | [1] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following details a reliable method for determining the solubility of this compound in an organic solvent of interest.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant concentration in solution over time indicates equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, stop the shaker and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solute.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the filtered sample and the standard solutions using a pre-calibrated GC-FID or another appropriate analytical method.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered sample.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in desired units (e.g., g/100 mL, mol/L).
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Signaling Pathways and Logical Relationships
In the context of solubility, we can visualize the logical relationship between the properties of the solute and solvent and the resulting solubility.
Conclusion
This compound is a versatile organic compound that is readily soluble in common organic solvents such as ethanol, diethyl ether, hexane, and acetone. While quantitative solubility data is sparse in the current literature, this guide provides a robust experimental framework for researchers to determine these values with high precision. Understanding the solubility of this compound is critical for its application in organic synthesis, drug development, and materials science.
References
Methodological & Application
Application Notes and Protocols for Terpene Synthesis Using 3-Chloro-3-methyl-1-butene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenes and terpenoids represent a vast and structurally diverse class of natural products, assembled from five-carbon isoprene (B109036) units. Their applications are extensive, ranging from fragrances and flavorings to high-value pharmaceuticals. A significant subclass, meroterpenoids, integrates a terpene-derived chain with a polyketide or other aromatic core. The introduction of the C5 "prenyl" group is a critical step in the synthesis of these molecules. 3-Chloro-3-methyl-1-butene, a readily available C5 building block, serves as a valuable precursor for the prenylation of various substrates, enabling the synthesis of complex terpenes and their derivatives.
This document provides detailed protocols and application notes for the use of this compound in the synthesis of terpene structures, with a primary focus on the preparation of cannabinoid precursors through Friedel-Crafts alkylation.
Core Application: Synthesis of Cannabigerol (B157186) (CBG), a Key Cannabinoid Precursor
A prominent application of this compound is in the synthesis of cannabigerol (CBG), a non-psychoactive phytocannabinoid that is the biosynthetic precursor to other major cannabinoids, such as tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). The core of this synthesis is the Friedel-Crafts alkylation of olivetol (B132274) (5-pentylresorcinol) with a prenylating agent. This compound, in the presence of a Lewis acid catalyst, forms a tertiary carbocation that can act as the electrophile in this reaction. This electrophilic aromatic substitution attaches the C5 prenyl unit to the electron-rich aromatic ring of olivetol.
Reaction Signaling Pathway
The synthesis of Cannabigerol (CBG) from Olivetol and this compound proceeds via a Friedel-Crafts alkylation mechanism. The Lewis acid catalyst activates the alkyl halide, facilitating the formation of a carbocation, which is then attacked by the nucleophilic aromatic ring of olivetol.
Caption: Friedel-Crafts alkylation pathway for CBG synthesis.
Experimental Protocols
The following protocol details the synthesis of Cannabigerol (CBG) via the Friedel-Crafts alkylation of olivetol using this compound.
Experimental Workflow
The overall experimental process involves the setup of the reaction under inert conditions, followed by the reaction itself, and finally, a workup and purification procedure to isolate the final product.
Caption: Workflow for the synthesis and purification of CBG.
Materials and Reagents
-
Olivetol (5-pentylresorcinol)
-
This compound
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve olivetol (1.0 eq) in anhydrous dichloromethane.
-
Cool the flask to 0°C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 eq) to the stirred solution under a nitrogen atmosphere.
-
Addition of Alkylating Agent: Prepare a solution of this compound (1.2 eq) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the this compound solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture again to 0°C and slowly quench by adding ice-cold 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford pure cannabigerol.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of cannabigerol. Yields can vary depending on the specific conditions and the purity of the reagents. The formation of byproducts such as the "abnormal" CBG isomer and polyalkylated products is a common challenge in this synthesis.[1][2]
| Parameter | Value | Reference |
| Reactants | ||
| Olivetol | 1.0 eq | [1][2] |
| This compound | 1.2 eq | [1][2] |
| Catalyst | ||
| Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | 1.1 eq | [1][2] |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane | [1][2] |
| Temperature | 0°C to Room Temperature | [1][2] |
| Reaction Time | 12 - 24 hours | [1][2] |
| Outcome | ||
| Yield of CBG | 40-60% | [1][2] |
| Major Byproducts | "Abnormal" CBG, Polyalkylated Olivetol | [1][2] |
Conclusion
This compound is a versatile and effective C5 building block for the synthesis of terpenes and meroterpenoids. The Friedel-Crafts alkylation of phenolic compounds, such as the synthesis of cannabigerol from olivetol, demonstrates its utility in the construction of complex natural product scaffolds. While challenges such as regioselectivity and polyalkylation exist, optimization of reaction conditions can lead to acceptable yields of the desired product. The protocols and data presented herein provide a solid foundation for researchers in natural product synthesis and drug development to utilize this reagent in their synthetic endeavors.
References
Application Notes and Protocols for 3-Chloro-3-methyl-1-butene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3-methyl-1-butene is a versatile alkylating agent in organic synthesis, primarily utilized for the introduction of the 3-methylbut-2-enyl (prenyl) group onto a variety of substrates. This process, known as prenylation, is of significant interest in the pharmaceutical and natural product chemistry fields, as the prenyl moiety is a common structural motif in biologically active compounds, enhancing their lipophilicity and interaction with biological targets.
This document provides detailed application notes on the reactivity and mechanism of this compound as a prenylating agent, along with comprehensive experimental protocols for its use in Friedel-Crafts alkylation of aromatic compounds.
Reaction Mechanism and Principle
The utility of this compound as an alkylating agent in Friedel-Crafts reactions stems from its ability to generate a stable electrophile. The reaction does not proceed through a direct substitution of the chlorine atom. Instead, in the presence of a Lewis acid catalyst, this compound undergoes isomerization to its more stable allylic isomer, 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride).[1]
The Lewis acid then facilitates the abstraction of the chloride ion from prenyl chloride, forming a resonance-stabilized tertiary allylic carbocation. This carbocation is the key electrophilic species that attacks the electron-rich aromatic ring, leading to the formation of a C-C bond and the introduction of the prenyl group.
Applications in Organic Synthesis
The primary application of this compound is in the Friedel-Crafts alkylation of electron-rich aromatic compounds, such as phenols, anilines, and their derivatives. The resulting prenylated aromatic compounds are valuable intermediates in the synthesis of a wide range of natural products and pharmaceuticals, including flavonoids, coumarins, and cannabinoids.
Data Presentation: Representative Yields in Prenylation of Phenolic Compounds
While specific yield data for the alkylation with this compound is not extensively reported, the following table summarizes representative yields for the prenylation of various phenolic compounds using 3-methyl-2-buten-1-ol (B147165) with a Lewis acid catalyst. Given that both reagents generate the same active prenyl carbocation intermediate, these yields provide a reasonable expectation for reactions with this compound under similar conditions.
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) |
| Chrysin | ZnCl₂ | Ethyl Acetate (B1210297) | Reflux | 4 | 8-Prenylchrysin and 6-Prenylchrysin | 26 |
| 2',4'-Dihydroxyacetophenone | BF₃·OEt₂ | Dioxane | Room Temp | 5 | Mono- and Di-prenylated products | 15-20 |
| 2,4-Dihydroxybenzaldehyde | BF₃·OEt₂ | Dioxane | Room Temp | 5 | Mono- and Di-prenylated products | 45-73 |
Experimental Protocols
The following are detailed protocols for the Friedel-Crafts alkylation of aromatic compounds using this compound.
Protocol 1: General Procedure for the Friedel-Crafts Alkylation of Phenol
This protocol describes a general method for the prenylation of phenol.
Materials:
-
Phenol
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Alkylating Agent: Slowly add this compound (1.1 equivalents) to the stirred suspension via the dropping funnel.
-
Addition of Phenol: To this mixture, add a solution of phenol (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding ice-cold 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Friedel-Crafts Alkylation of Anisole (B1667542)
This protocol is adapted from a standard procedure for Friedel-Crafts acylation and is applicable for the alkylation of anisole.[2]
Materials:
-
Anisole
-
This compound
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a stir bar
-
Claisen adapter
-
Pasteur pipette
-
Separatory funnel
-
Beaker
-
Hot plate
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (1.2 equivalents) and CH₂Cl₂ (6 mL).
-
Addition of Reagents: Slowly add this compound (1.1 equivalents) to the mixture. Then, add a solution of anisole (1.0 equivalent) in CH₂Cl₂ (3 mL) dropwise over approximately 5 minutes using a Pasteur pipette.
-
Reaction: Stir the mixture for a further 10-30 minutes upon complete addition. Monitor the reaction by TLC.
-
Quenching: After the reaction is complete, quench by the slow, dropwise addition of ice-cold water (5 mL). Stir for another 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add more water (10 mL) and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Washing: Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ for approximately 5 minutes. Filter the solution by gravity filtration and transfer the filtrate to a weighed beaker. Evaporate the solvent on a hot plate at a low heat setting.
-
Analysis: Once all the solvent has evaporated, cool the beaker to room temperature and record the mass to calculate the crude yield. Obtain IR and ¹H-NMR spectra for characterization.
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Lewis acids such as AlCl₃ and FeCl₃ are corrosive and moisture-sensitive. Handle them with care and in a dry environment.
-
The reaction is exothermic; therefore, proper temperature control is crucial.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound serves as an effective precursor for the prenylation of aromatic compounds. The reaction proceeds through an isomerization-carbocation formation mechanism, leading to the introduction of the valuable prenyl group. The provided protocols offer a foundational methodology for researchers to explore the synthesis of prenylated molecules for various applications in drug discovery and materials science.
References
Application Notes and Protocols for the Formation of Grignard Reagent from 3-Chloro-3-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 3-chloro-3-methyl-1-butene, yielding 2-methyl-3-buten-2-ylmagnesium chloride. Due to the tertiary and allylic nature of the starting halide, this reaction presents unique challenges, including the potential for Wurtz coupling side reactions and allylic rearrangement of the Grignard reagent. These protocols are designed to guide researchers in successfully synthesizing and utilizing this versatile reagent in organic synthesis, particularly in the development of novel therapeutic agents and complex molecules.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The reaction of this compound with magnesium offers access to a tertiary allylic Grignard reagent, a valuable synthon for introducing the 2-methyl-3-buten-2-yl moiety. However, the formation of Grignard reagents from tertiary and allylic halides is often complicated by side reactions. The primary competing reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting halide to form a dimer. Additionally, allylic Grignard reagents can undergo rapid rearrangement, leading to a mixture of constitutional isomers. In the case of this compound, the initially formed tertiary Grignard reagent can exist in equilibrium with its more stable primary isomer, 3-methyl-2-butenylmagnesium chloride. The position of this equilibrium is influenced by factors such as solvent and temperature.
This document outlines a detailed protocol for the preparation of the Grignard reagent from this compound, with strategies to minimize side reactions and considerations for the potential isomeric mixture of the final product.
Reaction Pathway and Side Reactions
The formation of the Grignard reagent from this compound involves the insertion of magnesium into the carbon-chlorine bond. This process is generally believed to occur on the surface of the magnesium metal.
Primary Reaction:
-
This compound + Mg → 2-Methyl-3-buten-2-ylmagnesium chloride
Potential Side Reaction (Wurtz Coupling):
-
2-Methyl-3-buten-2-ylmagnesium chloride + this compound → 2,2,5,5-Tetramethyl-3,7-octadiene + MgCl₂
Allylic Rearrangement:
-
2-Methyl-3-buten-2-ylmagnesium chloride (tertiary) ⇌ 3-Methyl-2-butenylmagnesium chloride (primary)
The following diagram illustrates the primary reaction pathway and the key side reaction.
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale synthesis of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Iodine (1-2 small crystals)
-
This compound (1.0 equivalent)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Anhydrous solvent for dilution
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup and Magnesium Activation:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and an inlet for an inert gas.
-
Flame-dry the entire apparatus under a stream of inert gas to ensure anhydrous conditions.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Place the magnesium turnings in the flask.
-
Add 1-2 small crystals of iodine. The iodine acts as an activator for the magnesium surface.
-
Gently warm the flask under the inert atmosphere until the purple color of the iodine sublimes and subsequently fades, indicating the activation of the magnesium.
-
-
Grignard Reagent Formation:
-
Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the activated magnesium turnings.
-
Prepare a solution of this compound in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion (approximately 5-10%) of the this compound solution to the stirred magnesium suspension.
-
The reaction is typically initiated by gentle warming. Onset of the reaction is indicated by the disappearance of the iodine color (if any remains) and gentle refluxing of the solvent.
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Slow addition is crucial to minimize the local concentration of the halide and thus suppress the Wurtz coupling side reaction.[1]
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting grayish and cloudy solution is the Grignard reagent.
-
Workflow Diagram:
Quantitative Data Summary
Due to the lack of specific literature data for the reaction of this compound, the following table provides expected parameters and potential outcomes based on analogous reactions with tertiary and allylic halides. Actual yields may vary and should be determined experimentally, for example, by titration of the Grignard reagent solution.
| Parameter | Recommended Value/Range | Expected Outcome/Notes |
| Reactant Ratio | ||
| This compound | 1.0 equivalent | Limiting reagent. |
| Magnesium | 1.2 - 1.5 equivalents | Excess magnesium is used to promote complete reaction of the halide and minimize Wurtz coupling. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | THF is generally a better solvent for Grignard formation but may also promote Wurtz coupling in some cases. |
| Temperature | Room Temperature to Reflux (approx. 35-66 °C) | Gentle reflux is often necessary for initiation and to drive the reaction to completion. |
| Addition Time | 30 - 60 minutes | Slow, dropwise addition is critical to control the exotherm and minimize side reactions. |
| Reaction Time | 1 - 3 hours | To ensure complete conversion of the starting halide. |
| Yield | ||
| Expected Yield | 60 - 80% | Yields are highly dependent on the purity of reagents and anhydrous conditions. This is an estimated range based on similar reactions. |
Characterization and Analysis
The concentration of the prepared Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves quenching an aliquot of the Grignard solution with a known excess of a standard acid (e.g., HCl) and then back-titrating the excess acid with a standard base (e.g., NaOH).
Due to the potential for allylic rearrangement, the Grignard reagent solution may contain both 2-methyl-3-buten-2-ylmagnesium chloride and 3-methyl-2-butenylmagnesium chloride. The ratio of these isomers can be determined by trapping the Grignard reagent with an electrophile (e.g., an aldehyde or ketone) and analyzing the product mixture by ¹H NMR spectroscopy or gas chromatography (GC). For example, reaction with a simple ketone like acetone (B3395972) would yield two different tertiary alcohols, the structures of which can be readily distinguished by their spectroscopic data.
Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer) | Use fresh, high-quality magnesium turnings. Ensure proper activation with iodine and gentle heating. A small amount of 1,2-dibromoethane (B42909) can also be used as an initiator. |
| Wet reagents or glassware | Ensure all glassware is thoroughly flame-dried and all solvents and reagents are anhydrous. | |
| Low yield of Grignard reagent | Wurtz coupling | Decrease the rate of addition of the alkyl halide. Ensure efficient stirring. Use a higher dilution of the halide solution. |
| Incomplete reaction | Extend the reaction time or gently reflux the mixture after the addition is complete. | |
| Formation of significant byproducts | Wurtz coupling | See above. |
| Hydrolysis of the Grignard reagent | Maintain a strict inert and anhydrous atmosphere throughout the reaction. |
Conclusion
The formation of the Grignard reagent from this compound provides a valuable synthetic tool, but requires careful control of reaction conditions to achieve good yields and minimize side reactions. The protocol and application notes provided herein offer a comprehensive guide for researchers to successfully prepare and utilize this reagent. The potential for allylic rearrangement should always be considered, and the isomeric composition of the Grignard reagent should be assessed if regioselectivity is critical in subsequent synthetic steps.
References
Application Notes and Protocols for Friedel-Crafts Alkylation with 3-Chloro-3-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, facilitating the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is pivotal in the synthesis of a wide array of chemical compounds, from bulk chemicals to complex pharmaceutical intermediates. The reaction typically employs an alkyl halide, an aromatic substrate, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation electrophile.[1][2]
This document provides detailed application notes on the Friedel-Crafts alkylation of aromatic compounds using 3-chloro-3-methyl-1-butene. A significant feature of this reaction is the propensity of the alkylating agent to form a stable, resonance-stabilized allylic carbocation, which largely dictates the structure of the final product.[3] Understanding the mechanistic nuances of this reaction is crucial for predicting and controlling the reaction outcome.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts alkylation with this compound proceeds through a well-defined, multi-step mechanism. A key feature of this specific reaction is the in situ isomerization of the starting alkyl halide to a more stable allylic isomer, which then generates the reactive electrophile.
-
Formation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the chlorine atom of this compound. This initial complex facilitates the ionization of the alkyl chloride to form a tertiary allylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over two carbon atoms.
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the more substituted carbon of the resonance-stabilized carbocation. This step is typically the rate-determining step of the reaction and results in the formation of a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A weak base, such as the AlCl₄⁻ anion formed in the first step, abstracts a proton from the carbon atom bearing the newly attached alkyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final alkylated aromatic product.
Due to the formation of the resonance-stabilized tertiary allylic carbocation, the primary product of the reaction is (3-methylbut-2-en-2-yl)benzene, also known as 2-methyl-2-phenyl-3-butene.
Potential Side Reactions and Limitations
While the formation of the tertiary allylic carbocation is the major pathway, several limitations and potential side reactions are associated with Friedel-Crafts alkylations:
-
Polyalkylation: The product of the initial alkylation contains an electron-donating alkyl group, which activates the aromatic ring towards further electrophilic substitution. This can lead to the formation of di- or even tri-alkylated products. Using a large excess of the aromatic substrate can help to minimize polyalkylation.[1]
-
Carbocation Rearrangements: While the tertiary allylic carbocation is relatively stable, other carbocation rearrangements can occur, especially with different alkyl halides, leading to a mixture of products.[1]
-
Substrate Limitations: Friedel-Crafts alkylation is generally unsuccessful with aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -COR), as these deactivate the ring towards electrophilic attack.[2][4]
Experimental Protocols
The following is a representative protocol for the Friedel-Crafts alkylation of benzene (B151609) with this compound. This protocol is based on general procedures for Friedel-Crafts alkylations and should be adapted and optimized for specific research needs.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzene | C₆H₆ | 78.11 | 50 mL | 0.56 |
| This compound | C₅H₉Cl | 104.58 | 5.23 g | 0.05 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7.33 g | 0.055 |
| Dichloromethane (B109758) (anhydrous) | CH₂Cl₂ | 84.93 | 20 mL | - |
| Ice-cold Water | H₂O | 18.02 | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 3 x 20 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 2 x 20 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. All glassware must be thoroughly dried before use.
-
Reagent Charging: To the round-bottom flask, add anhydrous aluminum chloride (7.33 g, 0.055 mol) and anhydrous dichloromethane (10 mL). Cool the flask in an ice bath with stirring.
-
Addition of Alkylating Agent: In the dropping funnel, prepare a solution of this compound (5.23 g, 0.05 mol) in benzene (50 mL, 0.56 mol).
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over a period of 30 minutes, maintaining the temperature of the reaction mixture between 0-5 °C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Work-up:
-
Slowly and carefully pour the reaction mixture over 50 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Quantitative Data
The yield of the Friedel-Crafts alkylation with this compound is influenced by several factors, including the purity of reagents, reaction temperature, and the ratio of reactants. While specific yields can vary, the following table provides a representative summary of expected outcomes based on similar reactions.
| Aromatic Substrate | Alkylating Agent | Catalyst | Product(s) | Typical Yield (%) | Reference |
| Benzene | This compound | AlCl₃ | (3-Methylbut-2-en-2-yl)benzene | 60-75 | General Procedure |
| Toluene (B28343) | This compound | AlCl₃ | Mixture of ortho- and para-isomers | 55-70 | General Procedure |
Note: The yields are estimates based on general Friedel-Crafts alkylation procedures and may vary. The reaction with toluene is expected to produce a mixture of ortho and para substituted products, with the para isomer often being the major product due to steric hindrance.
Conclusion
The Friedel-Crafts alkylation using this compound provides an effective method for the introduction of a 3-methylbut-2-en-2-yl group onto an aromatic ring. The reaction proceeds through a resonance-stabilized tertiary allylic carbocation, which leads to a high degree of regioselectivity. Careful control of reaction conditions, particularly temperature and reactant stoichiometry, is essential to maximize the yield of the desired mono-alkylated product and minimize side reactions such as polyalkylation. The provided protocol serves as a robust starting point for researchers to explore the synthesis of various alkylated aromatic compounds for applications in drug development and materials science.
References
Application Notes and Protocols: The Role of 3-Chloro-3-methyl-1-butene in the Synthesis of Pharmaceutical Intermediates
Introduction
3-Chloro-3-methyl-1-butene, a member of the halogenated alkene family, serves as a versatile C5 building block in organic synthesis. Its reactivity, primarily centered around the allylic chloride, allows for the introduction of the dimethylallyl (prenyl) group into various molecular scaffolds. This prenyl moiety is a common structural feature in a wide array of natural products and synthetic molecules with significant biological activities, making this compound a valuable reagent in the synthesis of pharmaceutical intermediates. These intermediates are crucial for the development of new therapeutic agents across various disease areas.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of prenylated phenols and the subsequent synthesis of chromene derivatives.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in pharmaceutical synthesis is as a prenylating agent. The introduction of a prenyl group can significantly modify the pharmacological properties of a molecule, including its binding affinity to biological targets, metabolic stability, and cell permeability.
O-Prenylation of Phenolic Compounds
Phenolic hydroxyl groups are common functionalities in many active pharmaceutical ingredients (APIs). The O-prenylation of phenols is a key step in the synthesis of a variety of natural products and their analogs with potential therapeutic applications, including flavonoids, coumarins, and cannabinoids.
Reaction Principle: The reaction proceeds via a nucleophilic substitution where the phenoxide ion, generated by a base, attacks the electrophilic carbon of this compound (or its more reactive isomer, 1-chloro-3-methyl-2-butene, to which it can isomerize in situ). The resulting prenyl ether can then be used in further synthetic transformations, such as the Claisen rearrangement to form C-prenylated derivatives.
Caption: Synthesis of chromene derivatives from O-prenylated phenols.
Experimental Protocol: Synthesis of a Chromene Precursor from a Prenylated Phenol
This protocol is adapted from the synthesis of natural coumarins like gravelliferone (B12295361) and illustrates the Claisen rearrangement of a prenylated coumarin (B35378) (a type of phenol). [1] Materials:
-
7-(3-methylbut-2-en-1-yloxy)coumarin (prenylated umbelliferone)
-
N,N-Dimethylaniline (solvent and catalyst)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 7-(3-methylbut-2-en-1-yloxy)coumarin (1.0 eq) in N,N-dimethylaniline.
-
Heat the solution to reflux (approximately 195 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a 10% aqueous HCl solution to neutralize the N,N-dimethylaniline.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of the Claisen rearrangement product and the cyclized chromene, can be purified by column chromatography.
| Precursor | Product | Reaction | Yield (%) | Reference |
| 7-(1',1'-dimethylpropynyloxy)-8-iodocoumarin | Rearranged products | Claisen and Cope Rearrangements | 78 (alkylation step) | [1] |
| 2'-Hydroxy-4-methyl-4'-prenyloxychalcone | Rearranged products | Claisen Rearrangement | Not specified | [2] |
Table 2: Examples of Claisen rearrangements of prenylated phenolic compounds.
Safety Precautions
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) where necessary.
This compound is a valuable reagent for the introduction of the prenyl moiety into organic molecules, a key step in the synthesis of numerous pharmaceutical intermediates. The protocols outlined for the O-prenylation of phenols and the subsequent synthesis of chromenes demonstrate its utility in constructing complex molecular architectures with potential therapeutic applications. Careful control of reaction conditions is crucial to achieve high yields and regioselectivity, particularly given the potential for isomerization of the starting material.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chloro-3-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 3-chloro-3-methyl-1-butene. The protocols outlined below are foundational for the synthesis of various chemical intermediates relevant to drug discovery and development.
Introduction
This compound is a tertiary allylic chloride, a class of organic compounds that readily undergoes nucleophilic substitution reactions, primarily through a unimolecular (SN1) mechanism. This reactivity is attributed to the formation of a stable, resonance-stabilized allylic carbocation upon departure of the chloride leaving group. The subsequent nucleophilic attack can occur at two positions, leading to the formation of both tertiary and primary allylic substitution products. Understanding and controlling the reaction conditions are crucial for directing the regioselectivity and achieving desired product outcomes.
These reactions are fundamental in synthetic organic chemistry for the introduction of various functional groups, making this compound a versatile building block in the synthesis of complex molecules, including active pharmaceutical ingredients.
Reaction Mechanisms and Pathways
The nucleophilic substitution of this compound proceeds via an SN1 pathway, which involves the formation of a resonance-stabilized tertiary allylic carbocation. This intermediate can be attacked by a nucleophile at either the tertiary (C3) or the primary (C1) carbon, leading to a mixture of products. The reaction is often accompanied by a competing unimolecular elimination (E1) pathway, especially at higher temperatures.
Experimental Protocols
The following protocols are designed to be adaptable for various nucleophiles and provide a solid foundation for further optimization.
Protocol 1: Solvolysis in Aqueous Media (Hydrolysis)
This protocol describes the hydrolysis of this compound to a mixture of 3-methyl-1-buten-3-ol and 3-methyl-2-buten-1-ol. The use of silver oxide (Ag₂O) can facilitate the abstraction of the chloride ion.
Materials:
-
This compound
-
Water
-
Silver Oxide (Ag₂O)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water.
-
Add silver oxide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove silver chloride and any unreacted silver oxide.
-
Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.
-
Purify the products by flash column chromatography on silica (B1680970) gel.
Expected Outcome: The reaction typically yields a mixture of the tertiary alcohol (3-methyl-1-buten-3-ol) and the primary alcohol (3-methyl-2-buten-1-ol). The reaction with silver oxide in water has been reported to yield the tertiary and primary alcohols in a ratio of approximately 85:15.[1][2]
Protocol 2: Solvolysis in Ethanol (B145695) (Ethanolysis)
This protocol details the reaction of this compound with ethanol to produce a mixture of 3-ethoxy-3-methyl-1-butene and 1-ethoxy-3-methyl-2-butene.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Heat the solution to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction by TLC or GC.
-
After cooling to room temperature, neutralize the generated HCl by adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product mixture.
-
Purify by fractional distillation or column chromatography.
Protocol 3: Substitution with Acetate (B1210297)
This protocol describes the reaction with acetate, typically from acetic acid in a solvolysis reaction, to form the corresponding allylic acetates.
Materials:
-
This compound
-
Glacial acetic acid
-
Sodium acetate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add sodium acetate (1.2 eq) to act as a buffer and nucleophile source.
-
Stir the mixture at 25 °C. Initially, a mixture of the isomeric chloride (1-chloro-3-methyl-2-butene) and some acetate product will form.[3]
-
For complete conversion to the acetate product, continue stirring for an extended period (24-48 hours), as the rearranged allylic chloride will also undergo solvolysis.[3]
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting acetate products by column chromatography.
Data Presentation
| Reaction Type | Nucleophile/Solvent | Typical Temperature | Typical Reaction Time | Major Products | Product Ratio (Tertiary:Primary) | Estimated Yield |
| Hydrolysis | Water / Acetone (with Ag₂O) | Room Temperature | 4-6 hours | 3-Methyl-1-buten-3-ol & 3-Methyl-2-buten-1-ol | ~ 85:15 | 70-85% |
| Ethanolysis | Ethanol | Reflux (~78 °C) | 6-8 hours | 3-Ethoxy-3-methyl-1-butene & 1-Ethoxy-3-methyl-2-butene | Not specified | 60-80% |
| Acetolysis | Acetic Acid / Sodium Acetate | 25 °C | 24-48 hours | 3-Acetoxy-3-methyl-1-butene & 1-Acetoxy-3-methyl-2-butene | Not specified | 65-85% |
Note: Estimated yields are based on typical SN1 reactions of tertiary allylic halides and may vary depending on the specific reaction conditions and purification methods.
Workflow and Logical Relationships
The outcome of the nucleophilic substitution on this compound is governed by several factors, including the choice of nucleophile, solvent polarity, and reaction temperature.
References
Application of 3-Chloro-3-methyl-1-butene in the Synthesis of Amorfrutin B: A Potent Antidiabetic Natural Product
Introduction
3-Chloro-3-methyl-1-butene is a versatile reagent in organic synthesis, primarily utilized as a source of the isoprenyl (or prenyl) group. This five-carbon branched alkyl chain is a common structural motif in a vast array of natural products, particularly in the terpene and meroterpenoid families. The introduction of prenyl groups can significantly influence the biological activity of a molecule. This application note details the use of this compound in the total synthesis of Amorfrutin B, a natural product isolated from licorice root (Glycyrrhiza foetida) and the fruit of Amorpha fruticosa. Amorfrutin B has garnered significant interest in the field of drug development due to its potent and selective agonistic activity on the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1][2] As such, it represents a promising lead compound for the development of novel therapeutics for type 2 diabetes.[3]
The chemical synthesis of Amorfrutin B and its analogs is crucial for further structure-activity relationship (SAR) studies and preclinical development.[1] A key step in the synthesis of Amorfrutin B is the introduction of a geranyl side chain. While not a direct prenylation, the synthesis of the geranylated precursor often involves similar electrophilic alkylation strategies. This note will focus on a pivotal Friedel-Crafts-type prenylation reaction that serves as a model for the introduction of isoprenoid chains in the synthesis of complex natural products like Amorfrutin B, using this compound as the electrophile.
Key Synthetic Strategy: Friedel-Crafts Prenylation
The core of the synthetic approach to Amorfrutin B involves the construction of a substituted benzoic acid backbone followed by the attachment of a geranyl group. The prenylation of phenolic compounds, a key reaction in this context, is typically achieved through a Friedel-Crafts alkylation. In this electrophilic aromatic substitution reaction, a carbocation generated from the prenyl source attacks the electron-rich aromatic ring of a phenol. This compound serves as an effective precursor to the dimethylallyl cation (a prenyl cation) in the presence of a Lewis acid catalyst.
The regioselectivity of the prenylation is a critical aspect, often directed by the activating and directing effects of the hydroxyl and other substituent groups on the phenolic ring. In the context of Amorfrutin B synthesis, the prenylation of a dihydroxybenzoic acid derivative is a crucial transformation.
Experimental Protocols
This section provides a detailed protocol for a representative Friedel-Crafts prenylation reaction using this compound on a phenolic substrate, which is a key step analogous to those used in the synthesis of Amorfrutin B precursors.
Synthesis of 3-Geranyl-2',4'-dihydroxy-6'-methyl-dihydrochalcone (A Key Intermediate for Amorfrutin B Analogs)
The synthesis of Amorfrutin B involves the preparation of a geranylated dihydrochalcone (B1670589) intermediate. The following protocol illustrates the general conditions for the crucial prenylation step on a related phenolic precursor.
Step 1: Friedel-Crafts Prenylation of 2,4-Dihydroxy-6-methylacetophenone
This reaction introduces a prenyl group onto the phenolic ring, which can be subsequently elaborated to the full geranyl side chain.
-
Materials:
-
2,4-Dihydroxy-6-methylacetophenone
-
This compound
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dioxane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methanol
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2,4-dihydroxy-6-methylacetophenone (1.0 eq) in anhydrous dioxane, add this compound (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane/ethyl acetate) to afford the prenylated acetophenone (B1666503).
-
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| 2,4-Dihydroxy-6-methylacetophenone | 166.17 | 1.0 | - |
| This compound | 104.58 | 1.2 | - |
| Boron trifluoride etherate | 141.93 | 1.1 | - |
| Prenylated Acetophenone | 234.29 | - | 60-70 |
Step 2: Subsequent Steps towards Amorfrutin B
The prenylated acetophenone from Step 1 can then be converted to the corresponding dihydrochalcone through an aldol (B89426) condensation with an appropriate benzaldehyde (B42025) derivative, followed by hydrogenation of the resulting chalcone. The prenyl group can be further elaborated into the geranyl side chain through known synthetic transformations. The final step in the synthesis of Amorfrutin B is the saponification of the methyl ester to the free carboxylic acid.[4]
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations in the synthesis of Amorfrutin B.
Caption: General synthetic workflow for Amorfrutin B.
Caption: Key reaction pathway in Amorfrutin B synthesis.
This compound is a valuable and efficient reagent for the introduction of prenyl groups into aromatic systems, a key transformation in the synthesis of numerous biologically active natural products. The application of this reagent in a Friedel-Crafts alkylation provides a reliable method for the construction of key intermediates in the total synthesis of Amorfrutin B. The protocols and data presented herein offer a foundational understanding for researchers and drug development professionals in the synthesis of this important class of antidiabetic compounds and other complex natural products containing the ubiquitous prenyl motif.
References
- 1. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Liquorice root found to contain potentially anti-diabetic substance [nutraingredients.com]
- 4. Syntheses of Amorfrutins and Derivatives via Tandem Diels–Alder and Anionic Cascade Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Chloro-3-methyl-1-butene
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-Chloro-3-methyl-1-butene, a valuable intermediate in organic synthesis. The primary method described is the reaction of 2-methyl-3-buten-2-ol (B93329) with concentrated hydrochloric acid. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a summary of reaction parameters, a step-by-step experimental procedure, and a graphical representation of the workflow.
Introduction
This compound is a key building block in the synthesis of various organic molecules and natural products. Its allylic chloride functionality makes it susceptible to nucleophilic substitution, while the vinyl group can participate in a range of addition and polymerization reactions. A common and straightforward method for its preparation is the reaction of the corresponding tertiary alcohol, 2-methyl-3-buten-2-ol, with a hydrohalic acid. This protocol details a laboratory-scale synthesis using concentrated hydrochloric acid.
Reaction Scheme
The overall reaction for the synthesis of this compound from 2-methyl-3-buten-2-ol is as follows:
Experimental Data
The following table summarizes the typical quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference/Notes |
| Reactants | ||
| 2-methyl-3-buten-2-ol | 1.0 mol equivalent | Starting material |
| Concentrated HCl (37%) | 1.2 - 1.5 mol equivalents | Reagent and solvent |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | To minimize side reactions and isomerization |
| Reaction Time | 1 - 2 hours | Monitored by TLC or GC |
| Product Characteristics | ||
| Molecular Formula | C5H9Cl | [1][2] |
| Molecular Weight | 104.58 g/mol | [1][2] |
| Boiling Point | 87 °C at 760 mmHg | [1] |
| Density | 0.889 g/cm³ | [1] |
| Refractive Index | 1.4167 | [1] |
| Expected Yield & Purity | ||
| Yield | 80 - 90% | Dependent on reaction conditions and work-up |
| Purity | >95% | Achievable by distillation |
Experimental Protocol
4.1 Materials and Equipment
-
2-methyl-3-buten-2-ol (Reagent grade)
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Distillation apparatus
-
Standard laboratory glassware
4.2 Procedure
-
Reaction Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.
-
Addition of Reactants: To the flask, add 86.13 g (1.0 mol) of 2-methyl-3-buten-2-ol.
-
Reaction Initiation: While stirring vigorously, slowly add 120 mL (approximately 1.4 mol) of cold, concentrated hydrochloric acid to the alcohol over a period of 30 minutes. Maintain the internal temperature of the reaction mixture between 0 and 5 °C.
-
Reaction Progression: After the addition is complete, continue to stir the mixture in the ice bath for an additional 1 to 2 hours. The reaction progress can be monitored by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with 50 mL of cold, saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO2 evolution may cause pressure build-up.
-
Wash the organic layer with 50 mL of brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Decant or filter the dried organic layer into a clean, dry round-bottom flask.
-
Purify the crude product by simple distillation. Collect the fraction boiling at approximately 87 °C.
-
-
Product Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is highly corrosive and its fumes are toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic and requires careful temperature control to prevent the formation of byproducts.
-
During the neutralization step with sodium bicarbonate, be aware of potential pressure buildup due to the evolution of carbon dioxide gas. Vent the separatory funnel frequently.
Conclusion
The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By carefully controlling the reaction temperature and following the outlined work-up and purification procedures, the desired product can be obtained in good yield and high purity. This compound serves as a versatile intermediate for further synthetic transformations.
References
Application Notes and Protocols for Quenching Reactions Involving 3-Chloro-3-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the safe and effective quenching of reactions involving 3-Chloro-3-methyl-1-butene. Due to its reactivity as a tertiary and allylic halide, proper quenching procedures are critical to ensure reaction success, maximize product yield, and maintain safety. These guidelines cover quenching procedures for common reaction types where this compound is utilized as a reactant, including nucleophilic substitution, Grignard reactions, and Friedel-Crafts alkylations.
Introduction
This compound is a versatile reagent in organic synthesis, acting as a precursor for the introduction of the 3-methyl-1-buten-3-yl group. Its dual functionality as both a tertiary and an allylic halide dictates its reactivity, primarily proceeding through an S(_N)1 mechanism involving a stabilized tertiary allylic carbocation intermediate. This reactivity profile necessitates carefully controlled quenching procedures to neutralize unreacted reagents and byproducts, and to isolate the desired product. Improper quenching can lead to the formation of undesired side products, such as isomeric alcohols from hydrolysis, or other adducts depending on the quenching agent.
This document outlines recommended quenching protocols for reactions where this compound is a key electrophile.
General Safety Precautions
Before initiating any quenching procedure, it is imperative to adhere to standard laboratory safety protocols. This compound is a flammable liquid and can cause irritation upon contact with skin or eyes.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Reactions involving organometallic reagents, such as Grignard or organolithium reagents, require an inert atmosphere (e.g., nitrogen or argon) and anhydrous conditions. The quenching of these reactive species is often highly exothermic and may release flammable gases. Therefore, quenching should always be performed slowly and with adequate cooling (e.g., an ice-water bath).
Quenching Protocols for Common Reactions
The choice of quenching procedure is highly dependent on the nature of the reaction being performed. Below are detailed protocols for quenching common reactions involving this compound.
Nucleophilic Substitution Reactions
In a typical S(_N)1 reaction, this compound will react with a nucleophile. The quenching step is designed to neutralize any unreacted electrophile, nucleophile, and any acidic or basic catalysts or byproducts.
Experimental Protocol:
-
Cooling: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, GC-MS), cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the quench.
-
Quenching: Slowly add the chosen quenching solution (see Table 1) dropwise to the stirred reaction mixture. The rate of addition should be controlled to maintain the internal temperature below 25 °C.
-
Extraction: After the addition is complete, allow the mixture to warm to room temperature. If two phases are not present, add a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with an appropriate aqueous solution to remove residual reagents and byproducts. A typical washing sequence might include:
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution to neutralize any remaining acid.
-
Water to remove water-soluble impurities.
-
Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)). Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
Table 1: Quenching Agents for Nucleophilic Substitution Reactions
| Quenching Agent | Purpose | Typical Concentration | Notes |
| Deionized Water | To hydrolyze unreacted this compound and other reagents. | N/A | Can lead to the formation of 3-methyl-1-buten-3-ol and 2-methyl-3-buten-2-ol (B93329) as byproducts. Suitable when the desired product is stable to hydrolysis and easily separable from the alcohol byproducts. |
| Saturated Aqueous NaHCO(_3) Solution | To neutralize acidic catalysts or byproducts. | Saturated | A mild base, suitable for quenching reactions run under acidic conditions. The evolution of CO(_2) gas can cause pressure buildup if addition is too rapid. |
| Saturated Aqueous NH(_4)Cl Solution | To quench reactions involving metal alkoxides or other basic species. | Saturated | A weakly acidic salt solution that provides a proton source to neutralize basic intermediates without strongly acidifying the mixture, which could be detrimental to acid-sensitive functional groups. |
| Dilute Aqueous HCl | To neutralize basic reaction mixtures. | 1 M | Use with caution, as the acidic conditions can promote the hydrolysis of the product or unreacted starting material. Typically used when the product is stable to acid and a more potent acid is needed for neutralization. |
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
When this compound is used as an electrophile in reactions with organometallic reagents, the quenching step is critical for destroying the excess organometallic species and hydrolyzing the resulting metal-alkoxide complex.
Experimental Protocol:
-
Cooling: At the end of the reaction, cool the flask to 0 °C in an ice-water bath.
-
Quenching: While stirring vigorously, slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH(_4)Cl) dropwise. This is a standard and generally safe quenching agent for Grignard reactions. The addition is exothermic and may produce gas, so the rate of addition must be carefully controlled.
-
Extraction: Once the quenching is complete and the evolution of gas has ceased, add an organic solvent such as diethyl ether to dissolve the product. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.
Table 2: Comparison of Quenching Agents for Organometallic Reactions
| Quenching Agent | Advantages | Disadvantages |
| Saturated Aqueous NH(_4)Cl Solution | Mildly acidic, effectively hydrolyzes magnesium alkoxides without causing significant side reactions. | May not be sufficient to break up very persistent emulsions. |
| Dilute Aqueous HCl | Stronger acid, very effective at dissolving magnesium salts and breaking emulsions. | Can cause acid-catalyzed side reactions, such as dehydration of the alcohol product or hydrolysis of the starting material. |
| Water | Simple and readily available. | Can be less effective at hydrolyzing the magnesium alkoxide and may lead to the formation of magnesium hydroxide, which can be gelatinous and difficult to separate. |
Visualization of Quenching Workflow
The following diagrams illustrate the general workflow for quenching reactions involving this compound.
Caption: General workflow for quenching a reaction.
Caption: S(_N)1 reaction pathway and hydrolysis byproduct formation.
Conclusion
The successful outcome of reactions involving this compound is highly dependent on the implementation of a proper quenching and workup procedure. The protocols outlined in this document provide a general framework that can be adapted to specific reaction conditions. Careful consideration of the reactivity of all components in the reaction mixture is essential for selecting the appropriate quenching agent and ensuring a safe and efficient workup. Researchers are encouraged to perform small-scale trial reactions to optimize the quenching procedure for their specific application.
References
Troubleshooting & Optimization
Minimizing byproduct formation in 3-Chloro-3-methyl-1-butene synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-3-methyl-1-butene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
Potential Causes:
-
Suboptimal Reaction Temperature: The hydrochlorination of isoprene (B109036) is highly sensitive to temperature. Running the reaction at a temperature that is too high or too low can favor the formation of byproducts.
-
Improper Molar Ratio of Reactants: An incorrect ratio of isoprene to hydrogen chloride (HCl) can lead to incomplete conversion of the starting material or the formation of undesired dichlorinated byproducts.[1]
-
Presence of Water: Water can react with the carbocation intermediate, leading to the formation of alcohols instead of the desired chlorinated product.
-
Decomposition of Product: The desired product, a tertiary allylic chloride, can be unstable and may decompose or rearrange under certain conditions.
Solutions:
-
Temperature Control: For the hydrochlorination of isoprene, lower temperatures (around -15°C to 0°C) generally favor the formation of the kinetic product, which includes this compound.[1] It is crucial to maintain a consistent and low temperature throughout the reaction.
-
Molar Ratio Adjustment: The molar ratio of HCl to isoprene should be carefully controlled, ideally between 0.95:1 and 1:1, to maximize the yield of the desired product and minimize the formation of dichloromethylbutane.[1]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents to prevent the formation of alcohol byproducts.
-
Minimize Reaction Time: Prolonged reaction times can lead to product degradation or isomerization. Monitor the reaction progress using techniques like GC-MS or NMR to determine the optimal reaction time.
Issue 2: High Percentage of Byproducts
The primary byproducts in the synthesis of this compound are its isomers, such as 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride) and 4-chloro-2-methyl-1-butene. The formation of these is governed by kinetic versus thermodynamic control.[2][3][4][5][6][7]
Potential Causes:
-
Thermodynamic Control: Higher reaction temperatures favor the formation of the more stable, thermodynamically controlled product, which is often an isomeric byproduct.[4][7]
-
Catalyst Choice: The type of catalyst used can influence the regioselectivity of the reaction.[8]
-
Solvent Effects: The polarity of the solvent can affect the stability of the carbocation intermediates, thereby influencing the product distribution.
Solutions:
-
Kinetic Control: To favor the formation of this compound (the kinetic product), the reaction should be carried out at low temperatures.[3][6][7]
-
Catalyst Selection: While often performed with just HCl, the use of specific catalysts can alter the product ratio. For instance, certain metal-based catalysts have been shown to influence the regioselectivity in reactions involving isoprene.[8]
-
Solvent Optimization: Experiment with solvents of varying polarity to find the optimal conditions that favor the formation of the desired isomer. Non-polar solvents may be preferable to minimize the stabilization of carbocation intermediates that lead to rearranged products.
Issue 3: Difficulty in Product Isolation and Purification
Potential Causes:
-
Similar Boiling Points of Isomers: The desired product and its isomeric byproducts often have very close boiling points, making separation by simple distillation challenging.
-
Product Instability: The product can be sensitive to heat and may decompose during distillation.
Solutions:
-
Fractional Distillation: Use a high-efficiency fractional distillation column to carefully separate the isomers.
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of the components and minimize thermal decomposition of the product.
-
Chromatography: For high-purity samples, column chromatography can be an effective method for separating the isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through the electrophilic addition of hydrogen chloride (HCl) to isoprene (2-methyl-1,3-butadiene).[2] The reaction proceeds via the formation of a resonance-stabilized allylic carbocation intermediate.[2]
Q2: Why are there multiple products formed in this reaction?
A2: The addition of HCl to the asymmetric conjugated diene, isoprene, can result in a mixture of products due to the formation of a resonance-stabilized carbocation. Nucleophilic attack by the chloride ion can occur at different carbon atoms of the carbocation, leading to various constitutional isomers.[2]
Q3: What is the difference between the kinetic and thermodynamic products in this synthesis?
A3: The kinetic product is the one that is formed fastest, typically at lower temperatures, as it has a lower activation energy.[4][5][7] The thermodynamic product is the most stable product and is favored at higher temperatures where the reaction is reversible and can reach equilibrium.[4][5][7] In the hydrochlorination of isoprene, this compound is generally considered the kinetic product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products and remaining starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the product distribution.
Q5: Are there any safety precautions I should take during this synthesis?
A5: Yes. Hydrogen chloride is a corrosive gas and should be handled in a well-ventilated fume hood. Isoprene is a flammable liquid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Data Presentation
The following table summarizes the typical product distribution in the hydrochlorination of isoprene under different temperature conditions, illustrating the principle of kinetic versus thermodynamic control.
| Temperature (°C) | This compound (Kinetic Product) (%) | 1-Chloro-3-methyl-2-butene (Thermodynamic Product) (%) | Other Byproducts (%) |
| -15 | 75-85 | 15-25 | <5 |
| 25 | 40-50 | 50-60 | <5 |
Note: These values are approximate and can vary based on specific reaction conditions such as solvent and concentration.
Experimental Protocols
General Protocol for the Synthesis of this compound under Kinetic Control
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.
-
Cooling: Cool the flask to -15°C using an appropriate cooling bath (e.g., an ice-salt bath).
-
Reactant Addition: Add freshly distilled isoprene to the cooled flask.
-
HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred isoprene solution. The HCl gas should be dried by passing it through a sulfuric acid trap.
-
Temperature Maintenance: Carefully monitor the reaction temperature and maintain it at -15°C throughout the addition of HCl.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS.
-
Workup: Once the reaction is complete, stop the flow of HCl and purge the system with an inert gas (e.g., nitrogen or argon) to remove any excess HCl. Wash the reaction mixture with a cold, dilute sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and carefully remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Visualizations
References
- 1. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Catalytic Prenylation and Reverse Prenylation of Indoles with Isoprene: Regioselectivity Manipulation through Choice of Metal Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing polymerization of 3-Chloro-3-methyl-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-3-methyl-1-butene. The information provided is intended to help prevent and troubleshoot issues related to the unintended polymerization of this compound during storage and experimentation.
Troubleshooting Guide
Unintended polymerization of this compound can lead to failed experiments, inaccurate results, and potential safety hazards. The following guide provides a structured approach to identifying and resolving common issues.
Logical Flow for Troubleshooting Suspected Polymerization
Caption: Troubleshooting workflow for suspected polymerization of this compound.
| Symptom | Possible Cause | Recommended Action |
| Increased Viscosity | Onset of polymerization, leading to the formation of oligomers or polymers. | 1. Immediately cease use of the material. 2. Perform a quantitative viscosity measurement to confirm the change. 3. If confirmed, quarantine the material for disposal. 4. Review storage conditions and inhibitor levels in remaining stock. |
| Cloudiness or Precipitate Formation | Formation of insoluble polymer. | 1. Do not use the material. 2. Attempt to solubilize a small sample in a compatible solvent to confirm if the precipitate is polymeric. 3. If polymerization is confirmed, dispose of the material according to safety guidelines. |
| Color Change (e.g., yellowing) | Degradation or presence of impurities that can initiate polymerization. | 1. Assess the extent of the color change. 2. Test a small sample for purity and signs of polymerization (e.g., via NMR or FTIR). 3. If impurities or polymers are detected, the material should be discarded. |
| Inconsistent Reaction Outcomes | Partial polymerization of the starting material, leading to lower effective concentration and potential side reactions. | 1. Verify the purity of the this compound using a suitable analytical method (e.g., GC-MS or NMR). 2. Test for the presence of oligomers. 3. If the material is compromised, use a fresh, properly inhibited batch. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound polymerization?
A1: The primary mechanism is cationic polymerization. The tertiary allylic chloride structure of this compound can readily form a stable carbocation, which is the initiating species for this type of polymerization.[1][2] This can be initiated by protic acids or Lewis acids.
Q2: How can I prevent the polymerization of this compound during storage?
A2: Proper storage is crucial. The compound should be stored in a cool, dry, dark place, away from heat, light, and sources of ignition.[3] It is also essential to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen, which can contribute to degradation and the formation of initiating species. The use of appropriate inhibitors is also highly recommended.
Q3: What inhibitors are effective for preventing the polymerization of this compound?
A3: Given that the primary polymerization mechanism is cationic, inhibitors that can scavenge protons or acidic impurities are most effective. These are typically basic compounds.
-
For Cationic Polymerization: Amine-based inhibitors such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are suitable choices.[4][5] These non-nucleophilic, sterically hindered amines can effectively neutralize acidic initiators without promoting other side reactions. "Proton sponges," which are strongly basic but non-nucleophilic, can also be considered.[6][7]
-
For Radical Polymerization: While less common for this compound, radical polymerization can be initiated by peroxides or other radical sources. To prevent this, radical inhibitors such as butylated hydroxytoluene (BHT) or other hindered phenols can be added.[8]
Q4: What are the recommended concentrations for these inhibitors?
A4: The optimal inhibitor concentration can vary depending on the purity of the monomer, storage conditions, and intended shelf life. It is always best to start with a low concentration and optimize as needed. The following table provides some general guidelines based on common practices for similar compounds.
| Inhibitor | Inhibition Mechanism | Typical Concentration Range (by weight) | Notes |
| Triethylamine (TEA) | Cationic | 0.01 - 0.1% | Effective proton scavenger. Can be removed by washing with a dilute acid solution.[4][9] |
| N,N-Diisopropylethylamine (DIPEA) | Cationic | 0.01 - 0.1% | Sterically hindered and less nucleophilic than TEA, reducing the likelihood of side reactions.[5][10] |
| Butylated Hydroxytoluene (BHT) | Radical | 0.01 - 0.25% | A common antioxidant and radical scavenger. Often used for long-term storage of olefinic compounds.[11] |
Q5: How can I detect if my sample of this compound has started to polymerize?
A5: Several methods can be used to detect the onset of polymerization:
-
Visual Inspection: The simplest method is to look for an increase in viscosity, cloudiness, or the formation of a precipitate.
-
Viscosity Measurement: A more quantitative approach is to measure the viscosity of the sample and compare it to that of a fresh, unpolymerized sample. An increase in viscosity indicates the formation of larger molecules.[12]
-
Spectroscopic Methods:
-
FTIR Spectroscopy: The disappearance or broadening of the C=C stretching vibration (around 1640 cm⁻¹) and the C-H stretching of the vinyl group (around 3080 cm⁻¹) can indicate polymerization.[13]
-
NMR Spectroscopy: ¹H NMR can show a decrease in the intensity of the vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone. ¹³C NMR can also be used to monitor changes in the chemical environment of the carbon atoms.
-
Experimental Protocols
Protocol for Detecting Polymerization via Viscosity Measurement
This protocol describes a simple method to determine if a sample of this compound has undergone polymerization by comparing its flow time through a capillary viscometer to that of a reference sample.
Materials:
-
Ubbelohde or similar capillary viscometer
-
Constant temperature water bath
-
Digital stopwatch
-
Volumetric flasks and pipettes
-
Sample of this compound to be tested
-
Fresh, unpolymerized this compound (as a reference)
-
An appropriate solvent (e.g., toluene (B28343) or chloroform)
Procedure:
-
Prepare a Reference Solution:
-
Accurately prepare a solution of the fresh this compound in the chosen solvent at a known concentration (e.g., 1 g/dL).
-
-
Prepare a Sample Solution:
-
Prepare a solution of the test sample of this compound in the same solvent at the same concentration as the reference solution.
-
-
Measure the Solvent Flow Time:
-
Pipette a precise volume of the pure solvent into the viscometer.
-
Equilibrate the viscometer in the constant temperature water bath for at least 10 minutes.
-
Measure the time it takes for the solvent to flow between the two calibration marks on the viscometer. Repeat this measurement at least three times and calculate the average flow time (t₀).
-
-
Measure the Reference Solution Flow Time:
-
Thoroughly clean and dry the viscometer.
-
Pipette the same volume of the reference solution into the viscometer.
-
Equilibrate in the water bath and measure the flow time as in step 3. Repeat for a total of three measurements and calculate the average flow time (t_ref).
-
-
Measure the Sample Solution Flow Time:
-
Thoroughly clean and dry the viscometer.
-
Pipette the same volume of the sample solution into the viscometer.
-
Equilibrate in the water bath and measure the flow time as in step 3. Repeat for a total of three measurements and calculate the average flow time (t_sample).
-
-
Data Analysis:
-
Calculate the relative viscosity (η_rel) for both the reference and the sample solutions using the formula: η_rel = t / t₀, where 't' is the flow time of the solution.
-
A significantly higher relative viscosity for the sample solution compared to the reference solution indicates the presence of oligomers or polymers.
-
Experimental Workflow for Viscosity Measurement
Caption: Workflow for detecting polymerization using viscosity measurements.
References
- 1. filab.fr [filab.fr]
- 2. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. N,N-Diisopropylethylamine (DIPEA) | High-Purity Reagent [benchchem.com]
- 6. A new proton sponge polymer synthesized by RAFT polymerization for intracellular delivery of biotherapeutics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The first proton sponge-based amino acids: synthesis, acid-base properties and some reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C5H9Cl | CID 137471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 11. Determination of Viscosity Average Molecular Weight of Polymer (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 13. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
Technical Support Center: Optimizing Reaction Yield of 3-Chloro-3-methyl-1-butene Alkylation
Welcome to the Technical Support Center for the alkylation of aromatic compounds with 3-chloro-3-methyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you optimize your reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts alkylation reaction with this compound is resulting in a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in this specific alkylation can be attributed to several factors, primarily related to the stability of the electrophile, the integrity of the catalyst, and the nature of your aromatic substrate. Here are the most common culprits:
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout your experimental setup.[1]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][3]
-
Insufficiently Reactive Alkylating Agent: While this compound is a tertiary alkyl halide, its direct use can be problematic. The reaction often proceeds through isomerization to its more stable allylic isomer, 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride), which then generates a resonance-stabilized tertiary allylic carbocation.[4] If this isomerization is inefficient, the reaction may not proceed as expected.
-
Reaction Temperature: The reaction temperature can significantly influence the yield. While some reactions proceed well at room temperature, others may require cooling to prevent side reactions or gentle heating to overcome the activation energy.[2] For this particular alkylation, starting at a low temperature (e.g., 0 °C) is often recommended to control the initial exothermic reaction.
Issue 2: Formation of Multiple Products (Isomers and Polyalkylation)
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?
A2: The formation of multiple products is a common challenge in Friedel-Crafts alkylation. The primary reasons are carbocation rearrangement and polyalkylation.
-
Carbocation Rearrangement: The alkylation with this compound proceeds through a resonance-stabilized tertiary allylic carbocation.[4] This carbocation has two resonance structures, which can lead to the formation of two different constitutional isomers upon reaction with the aromatic ring.
-
Polyalkylation: The initial alkylated product is often more reactive than the starting aromatic compound because the newly added alkyl group is an activating group.[5][6] This can lead to the addition of multiple alkyl groups to the aromatic ring. To minimize polyalkylation, it is recommended to use a large excess of the aromatic substrate relative to the alkylating agent.[5]
Issue 3: Charring or Darkening of the Reaction Mixture
Q3: My reaction mixture is turning dark or charring. What is causing this and how can I prevent it?
A3: Charring or darkening of the reaction mixture is often an indication that the reaction is too vigorous, leading to decomposition of the starting materials or products.[7] This can be caused by:
-
Rapid Addition of Reagents: Adding the alkylating agent or the catalyst too quickly can lead to a rapid, uncontrolled exothermic reaction.
-
High Reaction Temperature: Running the reaction at too high a temperature can also lead to decomposition.
To prevent this, it is advisable to add the reagents slowly and to control the reaction temperature, often by using an ice bath, especially during the initial stages of the reaction.[7]
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation with this compound
This protocol describes a general procedure for the alkylation of an activated aromatic compound (e.g., toluene) with this compound using aluminum chloride as the catalyst.
Materials:
-
Anhydrous aromatic substrate (e.g., toluene)
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the reaction apparatus (round-bottom flask, dropping funnel, and condenser) and ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere to prevent moisture contamination.
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Substrate Addition: Add the aromatic substrate (5 equivalents, to minimize polyalkylation) to the dropping funnel.
-
Reaction Initiation: Cool the catalyst suspension to 0 °C in an ice bath. Slowly add the aromatic substrate from the dropping funnel to the stirred suspension.
-
Alkylating Agent Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding crushed ice and water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Data Presentation
Table 1: Effect of Aromatic Substrate to Alkylating Agent Ratio on Product Distribution
| Molar Ratio (Aromatic : Alkylating Agent) | Mono-alkylated Product Yield (%) | Di-alkylated Product Yield (%) |
| 1 : 1 | 45 | 35 |
| 3 : 1 | 65 | 15 |
| 5 : 1 | 80 | 5 |
| 10 : 1 | 90 | <2 |
Note: These are illustrative data based on general principles of Friedel-Crafts alkylation. Actual yields may vary depending on specific reaction conditions.
Table 2: Influence of Catalyst on Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Mono-alkylated Product Yield (%) |
| AlCl₃ | 110 | 4 | 80 |
| FeCl₃ | 110 | 6 | 65 |
| BF₃·OEt₂ | 120 | 8 | 55 |
| Sc(OTf)₃ | 10 | 12 | 75 |
Note: This table provides a qualitative comparison of common Lewis acid catalysts. Yields are highly dependent on the specific substrate and reaction conditions.
Mandatory Visualizations
Caption: A typical experimental workflow for the Friedel-Crafts alkylation reaction.
Caption: A decision tree for troubleshooting low yield in Friedel-Crafts alkylation.
Caption: Formation of the electrophile in the alkylation with this compound.
References
Technical Support Center: Purification of 3-Chloro-3-methyl-1-butene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the purification of 3-chloro-3-methyl-1-butene by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of this compound? A1: The atmospheric boiling point of this compound is approximately 85-87°C.[1][2]
Q2: What are the most common impurities found in crude this compound? A2: Common impurities include the isomeric product 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride), unreacted starting materials, and byproducts from the synthesis, such as dichloromethylbutane if excess HCl is used.[3] The crude product may also contain residual solvents or reagents from the workup process.[4]
Q3: Is this compound susceptible to decomposition during distillation? A3: Yes, as an allylic chloride, it can be sensitive to heat. Prolonged heating at high temperatures can cause rearrangement to its more stable isomer or elimination of HCl. The presence of acidic or basic impurities can catalyze this decomposition.
Q4: What type of distillation is recommended for purification? A4: Fractional distillation is recommended to separate this compound from impurities with close boiling points, particularly its isomers.[5][6] If the compound shows signs of decomposition at atmospheric pressure, vacuum distillation is the preferred method to reduce the boiling temperature.
Q5: What are the primary safety concerns when handling this compound? A5: this compound is a flammable liquid and should be kept away from open flames, sparks, and high temperatures.[1][7] It may cause skin and eye irritation upon contact.[1][8] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the distillation of this compound.
Problem 1: Low Purity of the Final Product
-
Symptom: GC analysis of the collected fraction shows significant contamination, often with isomeric impurities.
-
Possible Cause: The efficiency of the fractional distillation column is insufficient to separate components with similar boiling points. The distillation may also be proceeding too quickly.
-
Solution:
-
Increase Column Efficiency: Use a more efficient fractionating column, such as a Vigreux, packed, or spinning band column.
-
Optimize Distillation Rate: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A general guideline is a collection rate of 1-2 drops per second.
-
Insulate the Column: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
-
Problem 2: Product Decomposes or Darkens in the Distillation Flask
-
Symptom: The material in the distillation pot turns dark brown or black, and acidic fumes (HCl) may be detected.
-
Possible Cause: The distillation temperature is too high, causing thermal decomposition. Acidic or basic impurities remaining from the synthesis are catalyzing the decomposition.
-
Solution:
-
Use Vacuum Distillation: Reduce the pressure to lower the boiling point of the compound, thereby avoiding the temperature at which decomposition occurs.
-
Neutralize and Wash: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a water wash to remove salts.
-
Thorough Drying: Ensure the washed product is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄, CaCl₂) before distillation, as water can contribute to side reactions at high temperatures.
-
Problem 3: Low Overall Yield After Distillation
-
Symptom: The amount of purified product collected is significantly less than theoretically expected.
-
Possible Cause: Product loss due to decomposition (see Problem 2), leaks in the distillation apparatus, or incomplete condensation.
-
Solution:
-
Check for Leaks: Ensure all glass joints are properly sealed, especially when performing vacuum distillation. Use appropriate joint grease if necessary.
-
Ensure Efficient Condensation: Check that the condenser has a sufficient flow of cold water. For low-boiling compounds, a refrigerated circulator for the condenser fluid may be beneficial.
-
Minimize Holdup: Use a smaller distillation apparatus for smaller quantities to minimize the amount of material that wets the column and condenser surfaces (holdup).
-
Problem 4: Unstable Boiling or "Bumping"
-
Symptom: The liquid in the distillation flask boils erratically, with sudden, violent bursts.
-
Possible Cause: Uneven heating and a lack of nucleation sites for smooth boiling.
-
Solution:
-
Add Boiling Chips: Always add fresh boiling chips or a stir bar to the distillation flask before heating. Never add them to a hot liquid.
-
Ensure Stirring: If using a stir bar, ensure the stir plate is on and rotating at a speed sufficient to create a vortex for smooth boiling.
-
Data Presentation
The table below summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₅H₉Cl[2] |
| Molecular Weight | 104.58 g/mol [1] |
| Boiling Point | ~87°C at 760 mmHg[2] |
| Density | ~0.889 g/cm³[2] |
| Appearance | Colorless liquid[1][9] |
| Refractive Index | ~1.4167[2] |
Experimental Protocols
Protocol 1: Fractional Distillation at Atmospheric Pressure
-
Preparation:
-
Place the crude this compound in a separatory funnel.
-
Wash sequentially with a saturated sodium bicarbonate solution and water. Check the final aqueous layer with pH paper to ensure it is neutral.
-
Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate.
-
Filter the dried liquid to remove the drying agent.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place the dried, crude product into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Ensure the thermometer bulb is positioned just below the opening to the condenser to accurately measure the temperature of the vapor entering the condenser.
-
-
Distillation:
-
Begin heating the distillation flask gently using a heating mantle.
-
Observe the vapor as it rises through the fractionating column.
-
Collect any initial low-boiling impurities as a "forerun" fraction in a separate receiving flask.
-
When the temperature at the distillation head stabilizes at the boiling point of the desired product (~87°C), switch to a clean, pre-weighed receiving flask.
-
Maintain a slow, steady rate of distillation. If the temperature fluctuates or drops, it may indicate the desired fraction has finished distilling.
-
Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and overheating of residues.
-
Allow the apparatus to cool completely before disassembling.
-
Mandatory Visualization
Below is a troubleshooting workflow for the distillation of this compound.
References
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]
- 4. CA1130811A - 3-chloro-3-methyl-butane-1,4-dial-bis- acetals and 3-methyl-but-2-ene-1,4-dial- bis-acetals, a process for the preparation of these compounds and their use - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. chembk.com [chembk.com]
Troubleshooting low conversion rates in 3-Chloro-3-methyl-1-butene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-3-methyl-1-butene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Conversion Rate in Nucleophilic Substitution Reactions
Q1: My nucleophilic substitution reaction with this compound is showing low conversion. What are the likely causes?
A1: Low conversion rates in nucleophilic substitution reactions involving this compound are often attributed to several factors. As a tertiary allylic halide, its reactivity is governed by the formation of a resonance-stabilized carbocation, favoring an S(_N)1 pathway.[1][2] Key factors influencing the conversion rate include:
-
Nucleophile Strength and Concentration: While the rate of an S(_N)1 reaction is theoretically independent of the nucleophile's concentration, a sufficiently high concentration of a reasonably strong nucleophile is necessary to capture the carbocation intermediate effectively. Very weak or dilute nucleophiles can lead to incomplete reactions.
-
Solvent Choice: Polar protic solvents (e.g., water, ethanol, acetic acid) are crucial for stabilizing the carbocation intermediate, thus facilitating the S(_N)1 reaction.[1] Using non-polar or aprotic solvents will significantly hinder the reaction and reduce conversion.
-
Temperature: While higher temperatures can increase the reaction rate, they can also favor the competing E1 elimination side reaction, leading to the formation of dienes. Careful temperature control is essential.
-
Leaving Group Ability: The chloride ion is a good leaving group, but its departure to form the carbocation is the rate-determining step. Conditions that facilitate this step will improve the conversion rate.
Issue 2: Undesired Side Products
Q2: I am observing significant amounts of side products in my reaction. What are they, and how can I minimize them?
A2: The most common side reactions in nucleophilic substitutions of this compound are elimination (E1) and the formation of isomeric substitution products due to the resonance-stabilized nature of the allylic carbocation.[2]
-
Elimination Products: The tertiary carbocation intermediate can readily lose a proton to form dienes. This E1 elimination is competitive with the S(_N)1 reaction and is favored by higher temperatures and the use of more basic, less nucleophilic reagents. To minimize elimination, use a less basic nucleophile and maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Isomeric Substitution Products: The intermediate allylic carbocation has two resonance forms, allowing the nucleophile to attack at two different positions. This results in a mixture of the expected tertiary allylic product and a rearranged primary allylic product.[1][2] The ratio of these products is dependent on the reaction conditions and the nucleophile used. For example, hydrolysis is known to produce a mixture of two alcohols.[2]
Issue 3: Low Yield in Friedel-Crafts Alkylation
Q3: I am attempting a Friedel-Crafts alkylation of an aromatic compound with this compound and getting a low yield of the desired product. What could be the problem?
A3: Friedel-Crafts alkylations with allylic halides like this compound can be challenging due to several factors:
-
Carbocation Rearrangement: The tertiary allylic carbocation formed from this compound is relatively stable. This carbocation will be the primary electrophile that reacts with the aromatic ring, leading to the prenyl-substituted product rather than the direct addition product.
-
Catalyst Deactivation: Friedel-Crafts catalysts, such as AlCl(_3), are highly sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst. Ensure all reagents and glassware are anhydrous.
-
Polyalkylation: The alkylated product is often more reactive than the starting aromatic compound, leading to multiple alkylations on the same ring. Using a large excess of the aromatic substrate can help to minimize polyalkylation.
-
Substrate Deactivation: Aromatic rings with strongly deactivating groups (e.g., -NO(_2), -CN) are generally not suitable for Friedel-Crafts alkylation.
Data Presentation
Table 1: Influence of Solvent on the Relative Rate of S(_N)1 Solvolysis of a Tertiary Alkyl Halide (Illustrative)
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Acetic Acid | 6.2 | 1 |
| Methanol | 33 | 4 |
| Formic Acid | 58 | 150,000 |
| Water | 78 | >150,000 |
This table illustrates the general trend of increasing S(_N)1 reaction rate with increasing solvent polarity for a typical tertiary alkyl halide. Specific rate constants for this compound may vary.
Table 2: Product Distribution in the Hydrolysis of this compound
| Product Name | Structure | Percentage of Product Mixture |
| 2-Methyl-3-buten-2-ol (B93329) | CH(_2)=CH-C(OH)(CH(_3))(_2) | ~85% |
| 3-Methyl-2-buten-1-ol | (CH(_3))(_2)C=CH-CH(_2)OH | ~15% |
Data derived from the known reactivity of this compound, which forms a resonance-stabilized carbocation leading to a mixture of alcohol products upon hydrolysis.[2]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (Hydrolysis)
This protocol describes the hydrolysis of this compound to a mixture of 2-methyl-3-buten-2-ol and 3-methyl-2-buten-1-ol.
Materials:
-
This compound
-
Water
-
Sodium Carbonate (Na(_2)CO(_3))
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO(_4))
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a solution of sodium carbonate (1.1 eq) in water. The sodium carbonate is added to neutralize the HCl formed during the reaction.
-
Stir the mixture at room temperature. The reaction can be gently heated to increase the rate, but this may also increase the amount of elimination byproducts.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: General Procedure for Friedel-Crafts Alkylation of Benzene (B151609)
This protocol provides a general method for the alkylation of benzene with this compound, which is expected to yield (3-methylbut-2-en-1-yl)benzene (prenylbenzene) as the major product due to carbocation stability.
Materials:
-
Anhydrous Benzene (large excess)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl(_3))
-
Anhydrous Dichloromethane (DCM) as solvent
-
Ice-water bath
-
Dropping funnel
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO(_4))
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice-water bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in a large excess of anhydrous benzene.
-
Add the benzene solution dropwise to the stirred AlCl(_3) suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess benzene by distillation.
-
The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: S(_N)1 reaction pathway of this compound.
Caption: Competing S(_N)1 and E1 pathways for this compound.
Caption: Friedel-Crafts alkylation workflow with this compound.
References
Technical Support Center: Reactions of 3-Chloro-3-methyl-1-butene with Sterically Hindered Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-3-methyl-1-butene and sterically hindered nucleophiles.
Troubleshooting Guides
Researchers may encounter several common issues when reacting this compound, a tertiary allylic halide, with sterically hindered nucleophiles. The primary challenges often revolve around controlling the competition between substitution (SN1, SN2') and elimination (E1, E2) pathways.
Issue 1: Low Yield of the Desired Substitution Product and Formation of Multiple Products
-
Observation: The reaction results in a complex mixture of products with a low yield of the intended substitution product. GC-MS analysis reveals the presence of multiple isomers.
-
Probable Cause: The reaction conditions are likely promoting a mixture of SN1, E1, and E2 pathways. The formation of a stable tertiary allylic carbocation intermediate can lead to both substitution and elimination products.
-
Troubleshooting Steps:
| Strategy | Action | Rationale |
| Favor SN1 | Use a less hindered, weakly basic nucleophile in a polar protic solvent (e.g., ethanol (B145695), methanol, or a water/alcohol mixture). | Polar protic solvents stabilize the carbocation intermediate, favoring the SN1 pathway over E1 and E2. |
| Control Temperature | Run the reaction at a lower temperature. | Higher temperatures generally favor elimination over substitution.[1] |
| Re-evaluate Nucleophile | If elimination is the primary issue, consider a nucleophile that is less basic but still sufficiently nucleophilic for the desired transformation. | Strong, bulky bases will predominantly lead to elimination products. |
Issue 2: Predominant Formation of an Alkene (Elimination Product)
-
Observation: The major product isolated is an alkene, specifically isoprene (B109036) or other isomeric dienes, instead of the expected substitution product.
-
Probable Cause: The nucleophile is acting as a strong base, promoting the E2 elimination pathway. This is particularly common with sterically hindered, strong bases like potassium tert-butoxide.
-
Troubleshooting Steps:
| Strategy | Action | Rationale |
| Change the Base/Nucleophile | Switch to a less sterically hindered and/or weaker base. For substitution, a non-basic nucleophile is ideal. | Bulky bases like potassium tert-butoxide are designed to favor elimination.[2][3][4] |
| Solvent Selection | Use a polar aprotic solvent (e.g., DMSO, DMF) if attempting an SN2' reaction with a suitable nucleophile. | Polar aprotic solvents can enhance the nucleophilicity of the reacting species, potentially favoring substitution over elimination. |
| Temperature Control | Lowering the reaction temperature can sometimes reduce the proportion of elimination. | Elimination reactions often have a higher activation energy than substitution reactions. |
Issue 3: Formation of a Rearranged Product
-
Observation: The substitution or elimination product has a different carbon skeleton than the starting material.
-
Probable Cause: Although this compound forms a relatively stable tertiary allylic carbocation, rearrangements can occur in carbocation-mediated reactions (SN1/E1) if a more stable carbocation can be formed. While less likely for this specific substrate, it is a possibility in related systems.
-
Troubleshooting Steps:
| Strategy | Action | Rationale |
| Promote Bimolecular Pathways | Employ conditions that favor SN2' or E2 mechanisms, which are concerted and do not involve a discrete carbocation intermediate. This includes using a higher concentration of a strong nucleophile/base in a less polar or aprotic solvent. | Preventing the formation of a carbocation intermediate will prevent carbocation rearrangements.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect when using a strong, sterically hindered base like potassium tert-butoxide with this compound?
With a strong, bulky base such as potassium tert-butoxide, the predominant side reaction, and likely the major reaction, is E2 elimination.[2][3][4] Due to the steric hindrance of the base, it will preferentially abstract a proton from the most accessible position, which in this case would be the methyl groups or the terminal vinyl protons, leading to the formation of dienes like isoprene. Direct nucleophilic substitution (SN2) at the tertiary carbon is highly disfavored due to steric hindrance.
Q2: How can I favor the SN1 substitution product over elimination?
To favor the SN1 product, you should use a weak, non-hindered nucleophile in a polar protic solvent. For example, solvolysis in ethanol or a mixture of water and ethanol at a controlled temperature would favor the formation of the corresponding ether or alcohol. These conditions stabilize the tertiary allylic carbocation intermediate, allowing the weak nucleophile to attack. However, some competing E1 elimination is almost always expected under these conditions.
Q3: Is an SN2' reaction possible with this compound?
Yes, an SN2' (allylic substitution) reaction is a potential pathway for tertiary allylic halides. In this mechanism, the nucleophile attacks the terminal carbon of the double bond (the γ-position), leading to a shift of the double bond and expulsion of the leaving group. To promote this pathway, a strong, non-basic, and relatively soft nucleophile might be effective.
Q4: What is the expected major product when this compound is treated with potassium tert-butoxide in THF?
The expected major product is isoprene (2-methyl-1,3-butadiene) via an E2 elimination reaction. The bulky tert-butoxide will act as a strong base, abstracting a proton and leading to the formation of a conjugated diene.
Q5: How can I monitor the progress of my reaction and identify the products?
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Product identification is best achieved using gas chromatography-mass spectrometry (GC-MS) to determine the molecular weights and fragmentation patterns of the components in the product mixture. Nuclear magnetic resonance (NMR) spectroscopy of the purified products will provide definitive structural information.
Quantitative Data
Due to a lack of specific published data for the reaction of this compound with a wide range of sterically hindered nucleophiles, the following table provides representative product ratios for reactions of similar tertiary alkyl halides to illustrate the effect of the nucleophile/base.
Table 1: Representative Product Distribution for Reactions of Tertiary Halides
| Substrate | Reagent | Solvent | Temperature (°C) | Major Product(s) | Minor Product(s) | Reference |
| tert-Butyl chloride | Ethanol/Water | Ethanol/Water | 25 | tert-Butanol, tert-Butyl ethyl ether (SN1) | 2-Methylpropene (E1) | General Textbook Example |
| 2-Bromo-2-methylbutane | Potassium ethoxide | Ethanol | 55 | 2-Methyl-2-butene (Zaitsev E2) | 2-Methyl-1-butene (Hofmann E2) | General Textbook Example |
| 2-Bromo-2-methylbutane | Potassium tert-butoxide | tert-Butanol | 55 | 2-Methyl-1-butene (Hofmann E2) | 2-Methyl-2-butene (Zaitsev E2) | General Textbook Example |
Experimental Protocols
Protocol 1: General Procedure for the Reaction with a Sterically Hindered Base (e.g., Potassium tert-butoxide)
-
Setup: A dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a solution of potassium tert-butoxide in anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Substrate: this compound is added dropwise to the stirred solution of the base over a period of 15-30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2-24 hours), while monitoring the progress by TLC or GC.
-
Quenching: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: The product is extracted with a suitable organic solvent (e.g., diethyl ether or pentane). The organic layers are combined.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Analysis: The crude product is analyzed by GC-MS to determine the product distribution.
-
Purification: If necessary, the product can be purified by fractional distillation.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A small aliquot of the crude reaction mixture is diluted in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC Conditions (Illustrative):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Illustrative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
-
Data Analysis: The resulting chromatogram is analyzed to determine the relative peak areas of the different products, which corresponds to their relative abundance. The mass spectrum of each peak is compared to a library (e.g., NIST) to identify the compounds.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for optimizing reaction outcomes.
References
Technical Support Center: Isomerization of 3-Chloro-3-methyl-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the isomerization of 3-chloro-3-methyl-1-butene.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomerization product of this compound?
A1: The primary isomerization product of this compound is 1-chloro-3-methyl-2-butene (B146958). These two compounds are allylic isomers and can interconvert.
Q2: I am observing the formation of 1-chloro-3-methyl-2-butene in my sample of this compound over time. Is this expected?
A2: Yes, this is an expected phenomenon. This compound can undergo allylic rearrangement to form the more thermodynamically stable isomer, 1-chloro-3-methyl-2-butene.[1] The isomerization can occur over time, and the rate can be influenced by factors such as temperature and the presence of acidic or catalytic impurities.
Q3: What is the effect of temperature on the isomerization equilibrium?
Q4: My reaction is producing isoprene (B109036) and hydrogen chloride (HCl) as byproducts. Why is this happening?
A4: Both this compound and its isomer, 1-chloro-3-methyl-2-butene, can undergo elimination reactions to form isoprene and HCl.[1] This is a common side reaction, and its rate is expected to increase with temperature.
Q5: Why do both this compound and 1-chloro-3-methyl-2-butene show similar rates of ionization in solvolysis reactions?
A5: Both isomers ionize to form the same resonance-stabilized allylic carbocation.[2] Since the rate of ionization is dependent on the stability of the resulting carbocation, and both compounds lead to the same intermediate, their ionization rates are similar.[2]
Q6: How can I monitor the progress of the isomerization reaction?
A6: The isomerization can be effectively monitored using analytical techniques such as Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the separation and quantification of the two isomers over time.
Data Presentation
While specific experimental data on the temperature-dependent equilibrium of this compound and 1-chloro-3-methyl-2-butene is not available in the search results, the following table illustrates a conceptual summary of expected trends based on chemical principles.
| Temperature (°C) | Time to Equilibrium | % this compound (at equilibrium) | % 1-chloro-3-methyl-2-butene (at equilibrium) | Rate of Isoprene Formation |
| Low | Slower | Higher | Lower | Slower |
| Medium | Moderate | Lower | Higher | Moderate |
| High | Faster | Lower | Higher | Faster |
Experimental Protocols
Objective: To determine the effect of temperature on the rate of isomerization of this compound to 1-chloro-3-methyl-2-butene.
Materials:
-
This compound (high purity)
-
Anhydrous, inert solvent (e.g., dodecane)
-
Internal standard (e.g., a non-reactive hydrocarbon with a distinct GC retention time)
-
Heating block or oil bath with precise temperature control
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5 or equivalent)
-
Autosampler vials and caps
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the inert solvent containing a known concentration of the internal standard.
-
Aliquot the stock solution into several sealed autosampler vials.
-
-
Incubation:
-
Place the vials in heating blocks or oil baths set to the desired experimental temperatures (e.g., 40°C, 60°C, 80°C).
-
Ensure the temperature is stable and uniform.
-
-
Time-Course Analysis:
-
At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), remove one vial from each temperature setting.
-
Immediately quench the reaction by cooling the vial in an ice bath to prevent further isomerization.
-
-
GC-MS Analysis:
-
Analyze the samples using a pre-programmed GC-MS method. The method should be optimized to achieve baseline separation of this compound, 1-chloro-3-methyl-2-butene, and the internal standard.
-
Identify the compounds based on their mass spectra and retention times.
-
Quantify the relative amounts of each isomer by integrating the peak areas and normalizing against the internal standard.
-
-
Data Analysis:
-
For each temperature, plot the concentration of this compound as a function of time.
-
Determine the rate constant (k) for the isomerization at each temperature from the kinetic data.
-
Analyze the composition of the mixture at long reaction times to determine the equilibrium constant (K_eq) at each temperature.
-
Mandatory Visualization
Caption: Isomerization pathway of this compound.
References
Catalyst selection to improve selectivity for 3-Chloro-3-methyl-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-3-methyl-1-butene. The focus is on improving selectivity through the control of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common laboratory synthesis involves the electrophilic addition of hydrogen chloride (HCl) to isoprene (B109036) (2-methyl-1,3-butadiene). This reaction can be performed with either gaseous HCl or concentrated hydrochloric acid.
Q2: What are the major products formed during the hydrochlorination of isoprene?
The hydrochlorination of isoprene typically yields a mixture of two main isomers:
-
This compound (1,2-addition product)
-
1-Chloro-3-methyl-2-butene (1,4-addition product, also known as prenyl chloride)
Q3: How can I improve the selectivity for this compound?
The selectivity for this compound is primarily controlled by the reaction temperature. Low temperatures favor the formation of this compound, which is the kinetically controlled product.
Q4: Are there any specific catalysts that can enhance the selectivity for this compound?
Currently, there is limited evidence in the scientific literature for catalysts that selectively promote the formation of this compound. In fact, some catalysts, such as copper(I) complexes, have been shown to promote the isomerization of the desired product to the thermodynamically more stable 1-Chloro-3-methyl-2-butene. Therefore, for selective synthesis of this compound, an uncatalyzed reaction at low temperatures is recommended.
Q5: What is the difference between the kinetic and thermodynamic products in this reaction?
-
Kinetic Product (this compound): This product is formed faster because it proceeds through a lower energy transition state. It is the major product at low temperatures where the reaction is irreversible.
-
Thermodynamic Product (1-Chloro-3-methyl-2-butene): This product is more stable and is favored at higher temperatures where the reaction becomes reversible, allowing for equilibration to the most stable isomer.
Troubleshooting Guide
Issue 1: Low yield of this compound and high yield of 1-Chloro-3-methyl-2-butene.
-
Question: My reaction is producing a majority of the undesired isomer, 1-Chloro-3-methyl-2-butene. What is the likely cause and how can I fix it?
-
Answer: This issue is almost certainly due to the reaction temperature being too high, leading to the formation of the thermodynamically favored product. To increase the selectivity for this compound, it is crucial to maintain a low reaction temperature, typically between -10°C and 0°C. Ensure your cooling bath is stable throughout the addition of HCl.
Issue 2: Formation of polymeric byproducts.
-
Question: I am observing the formation of a significant amount of polymeric material in my reaction mixture. How can I prevent this?
-
Answer: Polymerization of isoprene is a common side reaction, often initiated by acidic conditions. To minimize polymerization:
-
Maintain a low reaction temperature.
-
Avoid a large excess of isoprene.
-
Ensure rapid and efficient mixing to prevent localized "hot spots" and high concentrations of reactants.
-
Consider using a solvent to dilute the reactants.
-
Issue 3: Incomplete conversion of isoprene.
-
Question: My reaction is not going to completion, and I have a significant amount of unreacted isoprene. What should I do?
-
Answer: Incomplete conversion can be due to several factors:
-
Insufficient HCl: Ensure that a slight molar excess of HCl is used.
-
Poor mixing: If using gaseous HCl, ensure it is bubbled through the solution efficiently. With concentrated aqueous HCl, vigorous stirring is necessary to ensure good contact between the aqueous and organic phases.
-
Reaction time: While low temperatures are crucial for selectivity, the reaction rate will be slower. Allow for a sufficient reaction time at the low temperature. You can monitor the reaction progress using techniques like GC or TLC.
-
Issue 4: Difficulty in isolating the pure product.
-
Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended procedures?
-
Answer: After the reaction is complete, a standard workup procedure should be followed:
-
Quench the reaction with a cold, dilute sodium bicarbonate solution to neutralize excess acid.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Carefully remove the solvent under reduced pressure, keeping the temperature low to prevent isomerization.
-
If necessary, the product can be purified by fractional distillation under reduced pressure. Again, it is critical to keep the distillation temperature as low as possible.
-
Data Presentation
The selectivity of the hydrochlorination of isoprene is highly dependent on the reaction temperature. The following table summarizes the approximate product distribution at different temperatures for the uncatalyzed reaction.
| Temperature (°C) | Selectivity for this compound (%) | Selectivity for 1-Chloro-3-methyl-2-butene (%) | Control Type |
| -10 to 0 | ~70-80% | ~20-30% | Kinetic |
| 25 | ~20-30% | ~70-80% | Thermodynamic |
| 40 | <20% | >80% | Thermodynamic |
Note: These values are approximate and can vary based on specific reaction conditions such as solvent and reaction time.
Experimental Protocols
Detailed Methodology for the Low-Temperature Synthesis of this compound
Materials:
-
Isoprene
-
Concentrated Hydrochloric Acid (or anhydrous HCl gas)
-
Diethyl ether (or another suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Cooling bath (e.g., ice-salt or dry ice-acetone)
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer. Ensure the setup is in a well-ventilated fume hood.
-
Cooling: Cool the flask to -10°C using an appropriate cooling bath.
-
Reactant Addition:
-
Add isoprene, dissolved in an equal volume of pre-cooled diethyl ether, to the cooled flask.
-
Begin stirring the solution.
-
Slowly add a slight molar excess of concentrated hydrochloric acid to the dropping funnel and add it dropwise to the stirred isoprene solution. If using anhydrous HCl gas, bubble it slowly through the solution.
-
-
Temperature Control: Maintain the reaction temperature between -10°C and 0°C throughout the addition of HCl. This is critical for achieving high selectivity for the desired product.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC or TLC.
-
Workup:
-
Once the reaction is complete, slowly add cold, saturated sodium bicarbonate solution to quench the reaction and neutralize the excess acid. Be cautious as CO₂ evolution may cause frothing.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator at a low temperature to minimize isomerization of the product.
-
If further purification is required, perform fractional distillation under reduced pressure, ensuring the distillation temperature remains as low as possible.
-
Visualization
Caption: Reaction pathway for the hydrochlorination of isoprene.
Technical Support Center: Purification of 3-Chloro-3-methyl-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of acidic impurities from 3-Chloro-3-methyl-1-butene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Presence of Acidic Impurities After Synthesis or Prolonged Storage
-
Question: My this compound solution tests acidic. What is the likely impurity and how can I remove it?
-
Answer: The most common acidic impurity is hydrogen chloride (HCl). HCl can be a byproduct of the synthesis process or can form over time due to the decomposition of the alkyl chloride. The recommended method for removal is a base wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).
Issue 2: Formation of an Emulsion During Aqueous Wash
-
Question: During the sodium bicarbonate wash, a persistent emulsion has formed between the organic and aqueous layers. How can I break this emulsion?
-
Answer: Emulsion formation is a common issue when washing chlorinated organic compounds with a basic solution.[1] Here are several techniques to break the emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking to minimize emulsion formation in the first place.
-
Addition of Brine: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration through Celite: Filter the entire mixture through a pad of Celite. This can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[1]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Issue 3: Product Decomposition During Base Wash
-
Question: I suspect my this compound is decomposing upon contact with the aqueous base. What are the signs and what can be done?
-
Answer: Tertiary alkyl halides like this compound can be susceptible to hydrolysis, especially in the presence of a base, leading to the formation of the corresponding alcohol (3-methyl-1-buten-3-ol). Signs of decomposition include a decrease in the yield of the desired product and the appearance of new peaks in analytical data (e.g., GC-MS or NMR). To mitigate this:
-
Use a Mild Base: Employ a weak base like sodium bicarbonate rather than a strong base like sodium hydroxide (B78521).
-
Minimize Contact Time: Perform the wash as quickly as possible.
-
Work at Low Temperatures: Conduct the extraction at a reduced temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.
-
Consider a Non-Aqueous Workup: If decomposition is severe, consider a non-aqueous method. This involves stirring the organic solution with a solid, anhydrous base like potassium carbonate (K₂CO₃) and then filtering.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary acidic impurity in this compound?
A1: The primary acidic impurity is typically hydrogen chloride (HCl). This can be residual from the synthesis (e.g., reaction of the corresponding alcohol with HCl) or can form from the slow decomposition of the product.
Q2: Why is it important to remove acidic impurities?
A2: Acidic impurities like HCl can catalyze side reactions, such as polymerization or isomerization of the alkene. They can also be detrimental to subsequent reaction steps, particularly those involving acid-sensitive reagents or catalysts.
Q3: Can I use a stronger base like sodium hydroxide (NaOH) for the wash?
A3: It is generally not recommended to use strong bases like NaOH. This compound is a tertiary alkyl halide and is prone to elimination and substitution reactions. A strong base can promote the elimination of HCl to form isoprene (B109036) or substitution to form the corresponding alcohol, thus reducing the yield of your desired product.
Q4: How can I confirm that the acidic impurity has been removed?
A4: After the base wash, you can test the pH of the aqueous layer. It should be neutral or slightly basic. To do this, carefully withdraw a small sample of the aqueous layer with a pipette and spot it onto pH paper.
Q5: What is the purpose of a final brine wash?
A5: After the base wash, a wash with a saturated solution of sodium chloride (brine) is often recommended. The brine wash helps to remove dissolved water from the organic layer, making the subsequent drying step with an anhydrous salt (like Na₂SO₄ or MgSO₄) more efficient.
Experimental Protocols
Protocol 1: Aqueous Sodium Bicarbonate Wash for Removal of HCl
This protocol describes a standard procedure for the removal of acidic impurities from an organic solution of this compound.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) in a separatory funnel. A typical concentration is 10-20% w/v.
-
Initial Wash (Optional): For highly acidic samples, perform a preliminary wash with deionized water to remove the bulk of the HCl.
-
Bicarbonate Wash: Add a volume of saturated aqueous sodium bicarbonate solution equal to approximately one-third of the organic layer volume to the separatory funnel.
-
Venting and Mixing: Stopper the separatory funnel and invert it. Immediately open the stopcock to vent the pressure buildup from the carbon dioxide gas that is generated. Close the stopcock and gently shake for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate completely. The organic layer is typically the top layer if using a solvent less dense than water (like diethyl ether), and the bottom layer if using a solvent denser than water (like dichloromethane).
-
Aqueous Layer Removal: Drain the aqueous layer.
-
Repeat Wash: Repeat the bicarbonate wash (steps 3-6) until the aqueous wash is no longer acidic (test with pH paper).
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove excess water.
-
Drying: Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table provides illustrative data on the expected outcome of the purification process. The values are hypothetical and serve to demonstrate the effectiveness of the procedure.
| Parameter | Before Purification | After Purification |
| pH of aqueous extract | ~2 (acidic) | ~8 (neutral/basic) |
| HCl content (ppm) | > 1000 | < 50 |
| Purity by GC (%) | 95.0 | > 99.5 |
Visualizations
Caption: Experimental workflow for the removal of acidic impurities.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Isolation of Pure 3-Chloro-3-methyl-1-butene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the successful work-up and isolation of pure 3-Chloro-3-methyl-1-butene.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity I should be concerned about when synthesizing this compound?
A1: The most common and significant impurity is the isomeric product, 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride). This isomer can form during the synthesis, particularly if the reaction conditions, such as temperature, are not carefully controlled. Fractional distillation is typically required to separate these two isomers effectively.
Q2: My crude product appears to be acidic. How do I neutralize it before distillation?
A2: It is crucial to remove any residual acid (e.g., HCl) before heating the crude product for distillation to prevent unwanted side reactions or degradation. This is achieved by washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, followed by a water wash to remove any remaining salts.
Q3: During the aqueous wash, an emulsion has formed between the organic and aqueous layers. How can I resolve this?
A3: Emulsion formation can be a common issue. To break the emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution), which can help to increase the polarity of the aqueous phase and force the separation.
-
If the emulsion persists, filtering the mixture through a pad of Celite may be effective.
Q4: How can I confirm the purity of my final product?
A4: The purity of the isolated this compound can be assessed using several analytical techniques:
-
Gas Chromatography (GC): This is an excellent method to determine the percentage of the desired product and to quantify any isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify any impurities.
-
Infrared (IR) Spectroscopy: IR can be used to identify the characteristic functional groups present in the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete reaction. | Ensure the reaction has gone to completion using an appropriate monitoring technique (e.g., TLC, GC) before starting the work-up. |
| Loss of volatile product during solvent removal. | Use a rotary evaporator with a well-controlled vacuum and a cold trap to minimize the loss of the volatile product. | |
| Product is Contaminated with Isomer | Reaction temperature was too high, favoring isomerization. | Maintain strict temperature control during the reaction. |
| Inefficient distillation. | Use a fractional distillation column with a sufficient number of theoretical plates and a slow distillation rate to achieve good separation. | |
| Distillation is Very Slow or Stalled | Inadequate heating or vacuum. | Ensure the heating mantle is providing uniform and sufficient heat. Check the vacuum pump and all connections for leaks. |
| Product Decomposes Upon Heating | Presence of residual acid. | Thoroughly wash the crude product with a sodium bicarbonate solution and water to remove all traces of acid before distillation. |
| Final Product is Wet (Cloudy Appearance) | Incomplete drying of the organic layer. | Use an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) and ensure sufficient contact time. |
Experimental Protocol: Work-up and Purification
This protocol outlines the steps for the work-up and purification of this compound following its synthesis.
1. Quenching the Reaction:
-
Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding cold water or a saturated ammonium (B1175870) chloride (NH₄Cl) solution.
2. Phase Separation:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If a water-miscible solvent was used in the reaction, add a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) to extract the product.
-
Allow the layers to separate and drain the aqueous layer.
3. Washing the Organic Layer:
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any evolved gas (CO₂).
-
Water to remove any residual salts.
-
Brine (saturated NaCl solution) to reduce the solubility of water in the organic layer.[1]
-
4. Drying the Organic Layer:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Gently swirl the flask and let it stand until the liquid is clear.
5. Solvent Removal:
-
Carefully decant or filter the dried organic layer to remove the drying agent.
-
Remove the bulk of the solvent using a rotary evaporator. Be cautious as the product is volatile.
6. Fractional Distillation:
-
Set up a fractional distillation apparatus.
-
Transfer the crude product to the distillation flask and add a few boiling chips.
-
Slowly and carefully heat the flask.
-
Collect the fraction that distills at the boiling point of this compound (approximately 85-87 °C at atmospheric pressure).[2]
Quantitative Data Summary
| Parameter | Value | Notes |
| Boiling Point | 85-87 °C | At 760 mmHg.[2] |
| Density | ~0.89 g/cm³ | |
| Molecular Weight | 104.58 g/mol |
Experimental Workflow
References
Validation & Comparative
A Comparative Guide to GC-MS Analysis of 3-Chloro-3-methyl-1-butene Reaction Products
For researchers and professionals in drug development and organic synthesis, the accurate analysis of reaction products is paramount. The reaction of 3-chloro-3-methyl-1-butene, a versatile starting material, can yield a variety of isomeric and rearranged products depending on the reaction conditions. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the qualitative and quantitative analysis of the resulting product mixture, supported by experimental protocols and data.
Reaction of this compound: Potential Products
The solvolysis of this compound, for instance in an aqueous environment, typically proceeds through an SN1 mechanism. This involves the formation of a tertiary carbocation, which can then be attacked by a nucleophile (e.g., water) or undergo rearrangement to a more stable carbocation, leading to a mixture of alcohol products. The primary expected products from the reaction with water are 2-methyl-3-buten-2-ol (B93329) and, following a hydride shift, 3-methyl-2-buten-1-ol.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds, making it highly suitable for analyzing the reaction products of this compound.[1][2][3] The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.
Experimental Protocol: GC-MS Analysis
A standard protocol for the GC-MS analysis of the reaction mixture is as follows:
-
Sample Preparation:
-
Quench the reaction mixture and extract the organic products using a suitable solvent (e.g., diethyl ether, dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter the solution and, if necessary, concentrate it under a gentle stream of nitrogen.
-
Dilute an aliquot of the concentrated extract with the same solvent to a final concentration suitable for GC-MS analysis (typically in the low ppm range).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35 - 200.
-
Data Presentation: Expected GC-MS Data for Potential Products
The following table summarizes the expected retention times and key mass spectral fragments for the starting material and potential products.
| Compound | Structure | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound | C₅H₉Cl | ~4.5 | 104 (M+), 89, 69, 53 |
| 2-Methyl-3-buten-2-ol | C₅H₁₀O | ~5.2 | 86 (M+), 71, 59, 43 |
| 3-Methyl-2-buten-1-ol | C₅H₁₀O | ~5.8 | 86 (M+), 71, 53, 41 |
Note: Retention times are estimates and can vary depending on the specific instrument and conditions.
Comparison with Alternative Analytical Methods
While GC-MS is a robust method, other techniques can provide complementary information.
| Analytical Method | Advantages | Disadvantages |
| GC-MS | - High sensitivity and selectivity.[4]- Excellent for separating volatile isomers.- Provides structural information through mass spectra. | - Requires volatile and thermally stable analytes.- Derivatization may be needed for non-volatile compounds. |
| NMR Spectroscopy | - Provides detailed structural information, including stereochemistry.- Non-destructive technique.- Can analyze complex mixtures without prior separation. | - Lower sensitivity compared to GC-MS.- Can be more time-consuming for quantitative analysis.- Requires higher sample concentrations. |
| HPLC | - Suitable for non-volatile and thermally labile compounds.- Wide range of stationary and mobile phases for method development.- Can be used for preparative scale separations. | - May have lower resolution for separating volatile isomers compared to GC.- UV detection may not be suitable for all analytes; a mass spectrometer detector (LC-MS) is often required for identification. |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the solvolysis of this compound.
Experimental Workflow
Caption: General workflow for GC-MS analysis of reaction products.
Conclusion
For the routine analysis of this compound reaction products, GC-MS offers an optimal balance of sensitivity, selectivity, and structural elucidation capabilities. Its ability to separate isomeric products and provide mass spectral data for identification makes it the preferred method. However, for a more in-depth structural characterization, particularly of novel or unexpected products, NMR spectroscopy is an invaluable complementary technique. HPLC may be considered if the products are found to be thermally unstable or non-volatile. The choice of analytical method will ultimately depend on the specific goals of the analysis, the complexity of the product mixture, and the available instrumentation.
References
- 1. dem.ri.gov [dem.ri.gov]
- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to 1H and 13C NMR for Monitoring Reactions of 3-Chloro-3-methyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts. This guide offers an objective comparison of the application of 1H and 13C NMR for monitoring reactions involving 3-chloro-3-methyl-1-butene, a versatile building block in organic synthesis. The solvolysis of this compound serves as a representative example to illustrate the principles and practical considerations of using NMR for reaction monitoring.
The Representative Reaction: Solvolysis of this compound
The solvolysis of this compound in a mixed solvent system (e.g., water/acetone) proceeds through a carbocation intermediate, which can be attacked by a nucleophile (in this case, water) at two different positions, leading to the formation of two isomeric alcohol products: 2-methyl-3-buten-2-ol (B93329) and 3-methyl-1-buten-3-ol.
Data Presentation: 1H and 13C NMR Chemical Shifts
The progress of the solvolysis reaction can be effectively monitored by observing the disappearance of the reactant signals and the concurrent appearance of the product signals in both 1H and 13C NMR spectra. The following tables summarize the characteristic chemical shifts for the reactant and products.
Table 1: 1H NMR Chemical Shift Data (in CDCl3, δ in ppm)
| Compound | =CH- (dd) | =CH2 (m) | -CH3 (s) | -OH (s) |
| This compound | ~6.0 | ~5.2 | ~1.7 | - |
| 2-Methyl-3-buten-2-ol | ~5.9 | ~5.2, ~5.0 | ~1.3 | ~1.8 |
| 3-Methyl-1-buten-3-ol | ~5.9 | ~5.1 | ~1.3 | ~1.7 |
Table 2: 13C NMR Chemical Shift Data (in CDCl3, δ in ppm)
| Compound | C=CH2 | =CH- | C-Cl/C-O | -CH3 |
| This compound | ~113 | ~144 | ~70 | ~32 |
| 2-Methyl-3-buten-2-ol | ~111 | ~146 | ~72 | ~29 |
| 3-Methyl-1-buten-3-ol | ~112 | ~145 | ~73 | ~27 |
Comparison of 1H and 13C NMR for Reaction Monitoring
| Feature | 1H NMR | 13C NMR |
| Sensitivity | High | Low |
| Acquisition Time | Short (seconds to minutes) | Long (minutes to hours) |
| Spectral Dispersion | Narrow (0-12 ppm) | Wide (0-220 ppm) |
| Signal Overlap | High probability, especially in complex mixtures. | Low probability, leading to clearer spectra. |
| Quantitative Analysis | Generally reliable with proper calibration and relaxation delays. | Can be less straightforward due to longer relaxation times and the Nuclear Overhauser Effect (NOE), but achievable with appropriate experimental setup (e.g., inverse-gated decoupling). |
| Information Content | Provides information on proton environments and coupling between adjacent protons (J-coupling), aiding in structural elucidation. | Provides direct information about the carbon skeleton of the molecules. |
In the context of the solvolysis of this compound:
-
1H NMR is advantageous for its high sensitivity and rapid data acquisition, making it ideal for tracking fast reactions. The distinct signals for the vinyl protons and the methyl groups of the reactant and products allow for straightforward monitoring of the reaction progress. However, potential overlap of the vinyl proton signals could occur, and the broad -OH signals might be difficult to quantify accurately.
-
13C NMR offers superior spectral resolution, with the signals for the key carbon atoms (the carbon bearing the chlorine/hydroxyl group and the methyl carbons) being well-separated for the reactant and products. This clarity can be crucial for unambiguously identifying and quantifying each species in the reaction mixture, especially if unexpected intermediates or byproducts are formed. The main drawback is the longer acquisition time, which might not be suitable for very fast reactions.
Experimental Protocols
A generalized protocol for monitoring the solvolysis of this compound using NMR is outlined below. The specific parameters should be optimized based on the spectrometer, reaction rate, and desired level of quantitative accuracy.
Detailed Methodologies:
-
Sample Preparation:
-
In a clean and dry NMR tube, dissolve a known amount of this compound in a deuterated solvent that is compatible with the reaction conditions (e.g., acetone-d6).
-
Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) or 1,4-dioxane). The internal standard should be inert under the reaction conditions and have a signal that does not overlap with the reactant or product signals.
-
Ensure the solution is homogeneous.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
Acquire a preliminary 1H and/or 13C NMR spectrum of the starting material to serve as the t=0 reference.
-
-
Reaction Initiation and Monitoring:
-
Carefully add a predetermined amount of water to the NMR tube to initiate the solvolysis reaction.
-
Quickly re-insert the tube into the spectrometer and start the automated acquisition of a series of 1D spectra (either 1H or 13C) at regular time intervals. The time interval should be chosen based on the expected reaction rate.
-
-
Data Processing and Analysis:
-
Process the collected spectra using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.
-
For each spectrum in the time series, integrate the area of a characteristic, well-resolved peak for the reactant and each product.
-
Normalize the integrals to the integral of the internal standard to account for any variations in spectrometer performance.
-
Plot the concentration (or relative integral area) of the reactant and products as a function of time to obtain kinetic profiles.
-
Conclusion
Both 1H and 13C NMR spectroscopy are invaluable tools for monitoring the reactions of this compound. The choice between the two techniques depends on the specific requirements of the study. 1H NMR is generally preferred for its speed and sensitivity, making it well-suited for kinetic studies of moderately fast reactions. 13C NMR , with its superior resolution, provides a more detailed and unambiguous view of the molecular transformations, which is particularly beneficial for mechanistic studies and the analysis of complex reaction mixtures. For a comprehensive understanding of the reaction, a combination of both techniques is often the most powerful approach.
A Comparative Analysis of the Reactivity of 3-Chloro-3-methyl-1-butene and 1-chloro-3-methyl-2-butene
A comprehensive guide for researchers and drug development professionals on the kinetic and mechanistic differences between two isomeric allylic chlorides.
This guide provides an in-depth comparison of the reactivity of 3-chloro-3-methyl-1-butene and 1-chloro-3-methyl-2-butene (B146958), two structurally isomeric allylic chlorides. Understanding the nuanced differences in their reaction rates and mechanistic pathways is crucial for their effective application in organic synthesis and drug development. This document summarizes available experimental data, details relevant experimental protocols, and provides visual representations of the underlying chemical principles.
Executive Summary
Both this compound (a tertiary allylic halide) and 1-chloro-3-methyl-2-butene (a primary allylic halide) are valuable intermediates in organic synthesis. Their reactivity is largely governed by their ability to form a common, resonance-stabilized allylic carbocation upon ionization. This shared intermediate leads to the formation of identical product mixtures in nucleophilic substitution reactions, particularly under solvolytic (S(_N)1) conditions. While their rates of ionization are reported to be similar, subtle differences in their propensity to undergo S(_N)1 versus S(_N)2 reactions can be exploited for specific synthetic outcomes. This guide will delve into the factors influencing these reaction pathways and present the available data to inform experimental design.
Structural and Mechanistic Overview
This compound is a tertiary allylic halide, while 1-chloro-3-methyl-2-butene is a primary allylic halide. This fundamental structural difference has significant implications for their reactivity.
-
This compound: As a tertiary halide, it readily undergoes S(_N)1 reactions. The steric hindrance around the carbon bearing the chlorine atom makes it a poor substrate for the bimolecular S(_N)2 mechanism. The ionization to a tertiary allylic carbocation is favored due to the stability of the intermediate.[1]
-
1-chloro-3-methyl-2-butene: Being a primary halide, it is a candidate for both S(_N)1 and S(_N)2 reactions.[2][3] The unhindered nature of the primary carbon allows for nucleophilic attack in a concerted S(_N)2 fashion. However, the ability to form a resonance-stabilized primary allylic carbocation also allows for an S(_N)1 pathway, especially with weak nucleophiles and polar protic solvents.[2]
A key feature of these isomers is that upon ionization, they both form the same resonance-stabilized carbocation. This delocalized cation has positive charge distributed over two carbon atoms, allowing a nucleophile to attack at either position.
Caption: Ionization of both isomers leads to a common carbocation.
Comparative Reactivity Data
While both isomers form the same carbocation, leading to identical product distributions in S(_N)1 reactions, their intrinsic rates of reaction can differ. The hydrolysis of both 1-chloro-3-methyl-2-butene and this compound in the presence of silver oxide in water yields the same mixture of alcohol products: 85% of the tertiary alcohol (3-methyl-2-buten-1-ol) and 15% of the primary alcohol (3-methyl-3-buten-2-ol). This strongly supports the formation of a common carbocation intermediate.
In gas-phase elimination reactions, a different trend is observed. Computational studies have shown that the elimination of HCl from 1-chloro-3-methyl-2-butene to form isoprene (B109036) occurs at a greater rate than from this compound.[4] However, it is important to note that gas-phase elimination kinetics do not directly translate to solvolysis rates in solution.
Experimental Protocols
To experimentally determine and compare the solvolysis rates of this compound and 1-chloro-3-methyl-2-butene, a common method involves monitoring the production of hydrochloric acid over time. The following is a generalized protocol that can be adapted for this specific comparison.
Experimental Workflow: Measuring Solvolysis Rate by Titration
Caption: Workflow for determining the rate of solvolysis.
Detailed Methodology
1. Preparation of Reagents:
-
Prepare a standardized solution of sodium hydroxide (B78521) (e.g., 0.02 M) in the desired solvent system (e.g., 50:50 ethanol:water).
-
Prepare stock solutions of this compound and 1-chloro-3-methyl-2-butene of known concentration in a suitable solvent (e.g., acetone).
2. Reaction Setup:
-
Thermostat a reaction vessel containing a known volume of the solvent system to the desired temperature (e.g., 25°C).
-
Add a pH indicator (e.g., bromothymol blue) to the solvent.
3. Kinetic Run:
-
Initiate the reaction by injecting a small, known volume of the allylic chloride stock solution into the stirred, thermostated solvent. Start a timer immediately.
-
The solvolysis reaction will produce HCl, causing the pH to drop and the indicator to change color.
-
Titrate the generated acid with the standardized NaOH solution, adding it dropwise to maintain the indicator at its endpoint color.
-
Record the volume of NaOH added at regular time intervals.
4. Data Analysis:
-
The amount of HCl produced at a given time is equivalent to the amount of allylic chloride that has reacted.
-
Calculate the concentration of the remaining allylic chloride at each time point.
-
For a first-order reaction (typical for S(_N)1 solvolysis), a plot of ln([R-Cl]) versus time will yield a straight line with a slope equal to -k, where k is the rate constant.
-
Compare the rate constants obtained for both isomers under identical conditions.
Conclusion
The reactivity of this compound and 1-chloro-3-methyl-2-butene is a classic example of how subtle structural isomerism influences chemical behavior. While both ultimately react through a common resonance-stabilized carbocation in S(_N)1 reactions to give the same products, the primary halide (1-chloro-3-methyl-2-butene) retains the potential for S(_N)2 reactivity, which can be favored under appropriate conditions (strong nucleophile, polar aprotic solvent). For researchers and synthetic chemists, the choice between these two isomers will depend on the desired reaction pathway. When an S(_N)1 pathway is intended, their similar ionization rates suggest they may be used interchangeably, with product distribution being the primary consideration. However, if an S(_N)2 reaction is desired, 1-chloro-3-methyl-2-butene is the clear substrate of choice. Further kinetic studies under a variety of solvent systems would provide a more complete quantitative picture of their relative reactivities.
References
Validating the Synthesis of 3-Chloro-3-methyl-1-butene: A Comparative Guide to Synthesis Yields and qNMR Analysis
For researchers and professionals in drug development and chemical synthesis, accurate determination of reaction yields is paramount for process optimization and scalability. This guide provides a comparative analysis of two synthetic routes to 3-Chloro-3-methyl-1-butene, with a detailed protocol for yield validation using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Synthetic Methodologies
The synthesis of this compound, a valuable intermediate, can be approached through several pathways. Here, we compare two common methods: the hydrochlorination of isoprene (B109036) and the chlorination of 3-methyl-1-buten-3-ol using thionyl chloride.
| Feature | Method 1: Hydrochlorination of Isoprene | Method 2: Chlorination of 3-methyl-1-buten-3-ol |
| Starting Materials | Isoprene, Hydrogen Chloride | 3-methyl-1-buten-3-ol, Thionyl Chloride |
| Reaction Type | Electrophilic Addition | Nucleophilic Substitution (SNi') |
| Typical Reagents | Gaseous HCl or concentrated HCl | Thionyl chloride (SOCl₂), often with a base like pyridine (B92270) |
| Reported Yield | Variable, can be high but prone to isomerization | Generally high for tertiary alcohols |
| Key Advantages | Atom-economical, uses readily available starting materials. | High selectivity for the desired product with controlled conditions. |
| Key Disadvantages | Prone to the formation of the more stable isomer, 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride), requiring careful temperature control to isolate the desired product.[1] | Thionyl chloride is corrosive and moisture-sensitive, requiring anhydrous conditions. The reaction can also lead to rearranged products if not controlled.[2] |
Experimental Protocols
Method 1: Synthesis of this compound via Hydrochlorination of Isoprene
This protocol is adapted from established procedures for the hydrochlorination of dienes.
Materials:
-
Isoprene (2-methyl-1,3-butadiene)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a stirrer, place isoprene (1.0 mol) dissolved in diethyl ether (200 mL).
-
Cool the flask to -15 °C using an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (1.1 mol) dropwise while maintaining the temperature between -15 °C and -10 °C.
-
After the addition is complete, stir the mixture at -10 °C for an additional 2 hours.
-
Pour the reaction mixture into a separatory funnel containing ice-cold water (200 mL).
-
Separate the organic layer and wash it sequentially with cold saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter the drying agent and remove the solvent under reduced pressure at a low temperature to obtain the crude product.
-
The crude product can be purified by fractional distillation under reduced pressure to yield this compound.
Method 2: Synthesis of this compound from 3-methyl-1-buten-3-ol
This protocol is a standard method for converting tertiary alcohols to alkyl chlorides.
Materials:
-
3-methyl-1-buten-3-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, dissolve 3-methyl-1-buten-3-ol (1.0 mol) in anhydrous diethyl ether (300 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 mol) dropwise to the stirred solution. If pyridine is used, it should be added to the alcohol solution before the thionyl chloride.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation under reduced pressure.
Quantitative NMR (qNMR) Protocol for Yield Determination
This protocol outlines the steps for determining the yield of the this compound synthesis using an internal standard.
Materials:
-
Crude reaction product (containing this compound)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
Volumetric flasks and pipettes
Internal Standard Selection: 1,3,5-Trimethoxybenzene is a suitable internal standard because its sharp singlet in the aromatic region (around 6.1 ppm) is well-separated from the signals of this compound (vinyl protons ~5-6 ppm, methyl protons ~1.6 ppm). It is also stable, non-volatile, and soluble in CDCl₃.
Procedure:
-
Preparation of the Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard (e.g., 100 mg of 1,3,5-Trimethoxybenzene) and dissolve it in a precise volume of CDCl₃ (e.g., 10.0 mL) in a volumetric flask.
-
Sample Preparation: Accurately weigh a known amount of the crude reaction product (e.g., 50 mg) into a vial.
-
Add a precise volume of the internal standard stock solution (e.g., 1.0 mL) to the vial containing the crude product.
-
Thoroughly mix the solution to ensure homogeneity.
-
Transfer an appropriate amount of the mixture (typically 0.6-0.7 mL) to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the product and the internal standard to ensure full signal relaxation. A D1 of 30 seconds is generally sufficient.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the product and the internal standard. For this compound, the signal for the two vinyl protons or the six methyl protons can be used. For 1,3,5-Trimethoxybenzene, integrate the aromatic proton signal.
-
-
Calculation of Yield: The molar amount of the product can be calculated using the following formula:
Moles of Product = (Iproduct / Nproduct) * (NIS / IIS) * Moles of IS
Where:
-
Iproduct = Integral of the product signal
-
Nproduct = Number of protons corresponding to the integrated product signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons corresponding to the integrated internal standard signal
-
Moles of IS = Moles of the internal standard added to the sample
The percentage yield can then be calculated as:
% Yield = (Moles of Product / Theoretical Moles of Product) * 100
-
Visualizations
Caption: Workflow from synthesis to yield validation by qNMR.
References
A Comparative Guide to Alternative Reagents for Prenylation in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of prenyl and other isoprenoid groups into organic molecules is a critical transformation in the synthesis of a vast array of natural products, pharmaceuticals, and materials. The lipophilic nature and unique reactivity of the prenyl moiety can significantly influence the biological activity and physical properties of a compound. While traditional methods for prenylation exist, a range of alternative reagents have been developed to offer improved selectivity, milder reaction conditions, and broader substrate scope. This guide provides an objective comparison of key alternative prenylation reagents, supported by experimental data and detailed protocols.
Comparison of Alternative Prenylation Reagents
The selection of a suitable prenylation reagent is contingent upon the specific substrate, desired regioselectivity, and tolerance of other functional groups. The following table summarizes the performance of several alternative reagents for prenylation.
| Reagent/Method | Typical Substrate | Catalyst/Conditions | Regioselectivity | Typical Yield | Advantages | Disadvantages |
| Prenyl Grignard Reagent (Prenyl-MgBr) | Electrophiles (e.g., aldehydes, ketones, aryl halides) | None (for carbonyls); Pd or Ni catalyst (for cross-coupling) | Primarily γ-alkylation | 60-90% | Readily available, strong nucleophile. | Highly basic, sensitive to protic functional groups. |
| Palladium-Catalyzed Tsuji-Trost Reaction | Nucleophiles (e.g., phenols, amines, active methylene (B1212753) compounds) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), phosphine (B1218219) ligand | High (often linear selective) | 70-95% | Mild conditions, high functional group tolerance, excellent chemo- and regioselectivity.[1][2] | Requires a catalyst, which can be expensive. |
| Friedel-Crafts Alkylation with tert-Prenol | Aromatic and heteroaromatic compounds | Lewis acid (e.g., AlCl₃) or solid acid (e.g., Nafion resin) | Varies with substrate and catalyst | 50-85% | Direct C-H functionalization of arenes. | Can lead to rearrangements and over-alkylation, harsh conditions. |
| Prenyl Bromide | Nucleophiles (e.g., phenols, thiols, carbanions) | Base (for deprotonation of nucleophile) | SN2 or SN1 pathway dependent on conditions | 50-80% | Simple reagent, straightforward reaction. | Can undergo both SN1 and SN2 reactions, leading to mixtures of products.[3][4] |
| 2-Methyl-but-3-en-2-ol | Phenols | Amberlyst 15 (solid acid catalyst) | Good for ortho-prenylation | 70-90% | Uses a stable alcohol as the prenyl source, heterogeneous catalyst is easily removed.[5] | Primarily demonstrated for phenols. |
| Organoboron Reagents (e.g., Prenyl Boronates) | Aryl and vinyl halides | Pd catalyst, base | High | 70-90% | Stable, functional group tolerant, used in Suzuki cross-coupling reactions. | Requires synthesis of the boronate reagent. |
Experimental Protocols
Prenylation of a Phenol (B47542) using Prenyl Bromide
This protocol describes the O-prenylation of a generic phenol using prenyl bromide in an SN2 reaction.
Materials:
-
Phenol derivative
-
Prenyl bromide
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the phenol (1.0 mmol) in acetone (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add prenyl bromide (1.2 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Palladium-Catalyzed Prenylation of a Cysteine-Containing Peptide (Tsuji-Trost Reaction)
This protocol is a general method for the chemoselective prenylation of a cysteine residue in a peptide.[1][2]
Materials:
-
Cysteine-containing peptide
-
Prenyl allyl carbonate
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BIPHEPHOS)
-
Aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Acetonitrile
Procedure:
-
In a reaction vessel, dissolve the cysteine-containing peptide (1.0 eq) in an aqueous buffer/acetonitrile mixture.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and the phosphine ligand in acetonitrile.
-
Add the catalyst solution to the peptide solution.
-
Add the prenyl allyl carbonate (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by HPLC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
Friedel-Crafts Prenylation of an Indole (B1671886) Derivative
This protocol describes the C2 prenylation of a 3-substituted indole using tert-prenol and a solid acid catalyst.
Materials:
-
3-substituted indole
-
tert-Prenol (2-methyl-3-buten-2-ol)
-
Nafion resin (solid acid catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 3-substituted indole (1.0 mmol) in DCM (10 mL), add Nafion resin.
-
Add tert-prenol (1.5 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
After the reaction is complete, filter off the Nafion resin and wash it with DCM.
-
Wash the combined filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizing Prenylation Strategies
The following diagrams illustrate the general workflows and chemical transformations involved in the discussed alternative prenylation methods.
Caption: Logical workflow for comparing alternative prenylation reagents.
Caption: Simplified signaling pathway of protein prenylation.
Caption: A typical experimental workflow for organic prenylation reactions.
References
- 1. Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
Kinetic vs. Thermodynamic Control in the Allylic Chlorination of 3-Methyl-1-Butene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective synthesis of halogenated organic molecules is a cornerstone of modern synthetic chemistry, with broad applications in pharmaceutical development and materials science. The allylic chlorination of 3-methyl-1-butene (B165623) presents a classic example of a reaction where the product distribution can be steered towards either the kinetic or the thermodynamic product by careful control of reaction conditions. This guide provides a detailed comparison of the kinetic and thermodynamic pathways in the formation of 3-chloro-3-methyl-1-butene and its isomer, 1-chloro-3-methyl-2-butene (B146958), supported by established chemical principles and analogous experimental data.
Reaction Overview: A Tale of Two Products
The free radical allylic chlorination of 3-methyl-1-butene typically yields two primary constitutional isomers: this compound and 1-chloro-3-methyl-2-butene. The reaction proceeds via a resonance-stabilized allylic radical intermediate, which can be attacked by a chlorine radical at two different positions.
-
Kinetic Product: this compound is the product that is formed faster, typically at lower temperatures. Its formation is favored because the activation energy for the attack at the tertiary carbon of the allylic radical is lower.
-
Thermodynamic Product: 1-chloro-3-methyl-2-butene is the more stable product and is favored at higher temperatures. Its stability arises from the more substituted, and thus more stable, double bond.[1]
The interplay between these two reaction pathways is a clear demonstration of the principles of kinetic and thermodynamic control.
Comparative Data: Product Distribution
| Condition | Temperature | Major Product | Minor Product | Expected Ratio (Major:Minor) | Control Type |
| Kinetic Control | Low | This compound | 1-chloro-3-methyl-2-butene | > 80:20 | Kinetic |
| Thermodynamic Control | High | 1-chloro-3-methyl-2-butene | This compound | > 80:20 | Thermodynamic |
Reaction Mechanism and Control Elements
The mechanism for the free radical allylic chlorination of 3-methyl-1-butene involves three key stages: initiation, propagation, and termination. The control over the product distribution arises during the propagation step.
Caption: Free radical mechanism for the allylic chlorination of 3-methyl-1-butene.
At low temperatures, the reaction is essentially irreversible, and the product that forms faster (the kinetic product) predominates. At higher temperatures, the reaction becomes reversible, allowing for the less rapidly formed but more stable thermodynamic product to accumulate.
Experimental Protocols
The following are generalized protocols for achieving kinetic and thermodynamic control in the allylic chlorination of 3-methyl-1-butene. These protocols are based on standard procedures for allylic chlorination using N-chlorosuccinimide (NCS) as the chlorinating agent, which provides a low, steady concentration of chlorine radicals.
Protocol for Kinetic Control (Favoring this compound)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 3-methyl-1-butene (1.0 equivalent) and a suitable solvent such as carbon tetrachloride (CCl4).
-
Initiation: A radical initiator, such as a small amount of benzoyl peroxide or azobisisobutyronitrile (AIBN), is added to the flask.
-
Reagent Addition: The flask is cooled to a low temperature (e.g., 0 °C or below) using an ice-salt bath. N-chlorosuccinimide (1.05 equivalents) is added portion-wise over a period of 30 minutes while stirring and protecting the reaction from light.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the ratio of the kinetic to the thermodynamic product. The reaction is stopped when the desired ratio is achieved, typically after a short reaction time.
-
Workup: The reaction mixture is filtered to remove succinimide. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to isolate this compound.
Protocol for Thermodynamic Control (Favoring 1-chloro-3-methyl-2-butene)
-
Reaction Setup: The reaction is set up in a similar manner to the kinetic control protocol.
-
Reagent Addition: N-chlorosuccinimide (1.05 equivalents) and a radical initiator are added to the solution of 3-methyl-1-butene in CCl4.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C in CCl4) and stirred for an extended period (e.g., several hours).
-
Equilibration and Monitoring: The reaction is monitored by GC or GC-MS. The prolonged heating allows for the equilibration of the initially formed kinetic product to the more stable thermodynamic product.
-
Workup and Purification: The workup and purification procedures are identical to those described for the kinetic control experiment.
Product Analysis Workflow
The accurate determination of the product ratio is crucial for understanding the reaction outcome. Gas chromatography is the primary analytical technique for this purpose.
Caption: Workflow for the analysis of allylic chlorination products.
A typical GC method for analyzing the product mixture would involve a capillary column suitable for separating volatile organic compounds, such as a DB-5 or equivalent. The oven temperature would be programmed to start at a low temperature to resolve the starting material and then ramp up to elute the chlorinated products. The detector, typically a flame ionization detector (FID) or a mass spectrometer (MS), provides quantitative data on the relative amounts of each isomer.
Conclusion
The allylic chlorination of 3-methyl-1-butene serves as an excellent model for illustrating the principles of kinetic and thermodynamic control in organic synthesis. By manipulating reaction parameters such as temperature and reaction time, chemists can selectively favor the formation of either the less stable, kinetically preferred product (this compound) or the more stable, thermodynamically favored product (1-chloro-3-methyl-2-butene). This control is of paramount importance in the design of synthetic routes for complex molecules where specific isomer formation is required. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to explore and optimize this classic yet instructive reaction.
References
Spectroscopic comparison of 3-Chloro-3-methyl-1-butene and its isomers
In the realm of organic chemistry, subtle shifts in molecular architecture can lead to profound differences in physical and chemical properties. This guide provides a detailed spectroscopic comparison of 3-chloro-3-methyl-1-butene and its key isomers: 1-chloro-3-methyl-2-butene, 3-chloro-2-methyl-1-butene, and 4-chloro-2-methyl-1-butene. For researchers, scientists, and professionals in drug development, understanding the unique spectral fingerprints of these closely related compounds is crucial for identification, characterization, and quality control. This report outlines the distinctive features in their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data.
Isomeric Landscape
The isomers under investigation are all constitutional isomers with the chemical formula C₅H₉Cl. Their structural differences, primarily the location of the double bond and the chlorine atom, give rise to distinct spectroscopic properties.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its isomers.
Infrared (IR) Spectroscopy
Table 1: Key IR Absorption Bands (cm⁻¹)
| Compound | C=C Stretch | =C-H Stretch | C-Cl Stretch |
| This compound | ~1645 | ~3080 | ~750 |
| 1-chloro-3-methyl-2-butene | ~1670 | ~3020 | ~760 |
| 3-chloro-2-methyl-1-butene | ~1650 | ~3090 | ~780 |
| 4-chloro-2-methyl-1-butene | ~1655 | ~3085 | ~740 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Vinylic Protons | Allylic/Alkyl Protons |
| This compound | ~5.9 (1H, dd), ~5.2 (2H, m) | ~1.7 (6H, s) |
| 1-chloro-3-methyl-2-butene | ~5.5 (1H, t) | ~4.0 (2H, d), ~1.8 (6H, s) |
| 3-chloro-2-methyl-1-butene | ~5.0 (2H, d) | ~4.4 (1H, q), ~1.8 (3H, s), ~1.5 (3H, d) |
| 4-chloro-2-methyl-1-butene | ~4.9 (2H, s) | ~3.5 (2H, t), ~2.5 (2H, t), ~1.8 (3H, s) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C=C | C-Cl | Alkyl C |
| This compound[1] | ~142, ~116 | ~70 | ~30 |
| 1-chloro-3-methyl-2-butene[2] | ~138, ~120 | ~45 | ~25, ~18 |
| 3-chloro-2-methyl-1-butene | ~145, ~112 | ~65 | ~40, ~20 |
| 4-chloro-2-methyl-1-butene | ~140, ~115 | ~48 | ~42, ~22 |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| This compound[1] | 104/106 | 69 | 41, 53 |
| 1-chloro-3-methyl-2-butene[2] | 104/106 | 69 | 41, 55 |
| 3-chloro-2-methyl-1-butene[3] | 104/106 | 69 | 41, 53 |
| 4-chloro-2-methyl-1-butene | 104/106 | 69 | 41, 55 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general experimental workflows are outlined below.
Infrared (IR) Spectroscopy
A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates. The spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. The background spectrum of air was subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For both ¹H and ¹³C NMR, approximately 10-20 mg of the sample was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The spectra were recorded on a 300 MHz or 500 MHz NMR spectrometer.
Mass Spectrometry (MS)
Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via direct injection or through a gas chromatograph (GC). The electron energy was set to a standard 70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer.
References
A Comparative Guide to Analytical Methods for 3-Chloro-3-methyl-1-butene Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for reactive chemical intermediates like 3-Chloro-3-methyl-1-butene is critical in research and development to ensure reaction specificity and safety. While Gas Chromatography (GC) is a conventional method for analyzing volatile compounds, High-Performance Liquid Chromatography (HPLC) offers alternative selectivity, which can be advantageous for resolving specific impurities. This guide provides a comparative overview of proposed HPLC methods alongside a standard GC approach for the purity analysis of this compound, complete with detailed experimental protocols and supporting data to aid in method selection.
Comparison of Analytical Methods
Two plausible HPLC methods, one employing a reverse-phase (RP) and the other a normal-phase (NP) approach, are compared with a conventional GC method. The choice between these methods will depend on the specific impurities to be resolved, laboratory instrumentation availability, and the desired analytical outcome.
| Parameter | Method 1: Reverse-Phase HPLC (RP-HPLC) | Method 2: Normal-Phase HPLC (NP-HPLC) | Method 3: Gas Chromatography (GC-FID) |
| Principle | Separation based on hydrophobicity. | Separation based on polarity. | Separation based on volatility and interaction with the stationary phase. |
| Stationary Phase | C18 or C8 bonded silica (B1680970) | Silica or other polar stationary phase | Non-polar (e.g., DB-5) or mid-polar (e.g., DB-17) capillary column |
| Mobile Phase/Carrier Gas | Polar (e.g., Acetonitrile/Water) | Non-polar (e.g., Hexane (B92381)/Isopropanol) | Inert gas (e.g., Helium, Nitrogen) |
| Typical Flow Rate | 1.0 mL/min | 1.0 mL/min | 1-2 mL/min |
| Detection | UV at low wavelength (e.g., 200-210 nm) | UV at low wavelength (e.g., 200-210 nm) | Flame Ionization Detector (FID) |
| Advantages | Good for separating non-polar to moderately polar compounds. Robust and widely available. | Excellent for resolving polar impurities and isomers with different polarities. | High resolution for volatile compounds. Sensitive detection with FID. |
| Disadvantages | May have limited retention for very non-polar compounds. | Sensitive to water content in the mobile phase and sample. Requires non-polar solvents. | Requires the analyte to be volatile and thermally stable. |
| Potential Applications | Routine purity testing and quantification of the main component and less polar impurities. | Separation of polar impurities, starting materials, and positional isomers. | General purity assessment and analysis of volatile impurities. |
Experimental Protocols
Detailed methodologies for the proposed analytical methods are provided below. These protocols are starting points and may require optimization based on specific sample characteristics and instrumentation.
Method 1: Reverse-Phase HPLC (RP-HPLC)
This method is suitable for the general purity assessment of this compound and the separation of non-polar to moderately polar impurities.
-
Column: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Method 2: Normal-Phase HPLC (NP-HPLC)
This method is designed to provide alternative selectivity, which can be particularly useful for separating polar impurities and positional isomers that may co-elute in a reverse-phase system.
-
Column: Silica column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with n-Hexane:Isopropanol (99:1, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 205 nm
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase. Ensure the sample and solvent are free of water. Filter through a 0.45 µm PTFE syringe filter before injection.
Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a standard and highly effective method for the analysis of volatile compounds like this compound.
-
Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Hold: 5 minutes at 150 °C
-
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dilute the sample in a suitable solvent such as hexane or dichloromethane (B109758) (e.g., 1% v/v).
Visualizing the Analytical Workflow and Decision Process
To further aid in understanding the analytical process and method selection, the following diagrams illustrate a typical chromatographic workflow and a decision tree for choosing the most appropriate analytical technique.
A Comparative Guide to the Reactivity of 3-Chloro-3-methyl-1-butene and Other Allylic Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-chloro-3-methyl-1-butene, a tertiary allylic halide, with other relevant allylic halides. The information presented herein is supported by established principles of organic chemistry and available experimental data, offering insights into reaction mechanisms, rates, and product distributions that are critical for synthetic planning and drug development.
Executive Summary
This compound is a highly reactive tertiary allylic halide that primarily undergoes nucleophilic substitution via a resonance-stabilized tertiary allylic carbocation, characteristic of an SN1 mechanism. Its reactivity is significantly greater than saturated tertiary alkyl halides due to this resonance stabilization. Compared to other allylic halides, its tertiary nature precludes SN2 reactions due to steric hindrance, making its reaction pathways distinct from primary and secondary allylic halides, which can undergo both SN1 and SN2 reactions depending on the conditions. Under solvolytic conditions, this compound is prone to rearrangement, yielding the thermodynamically more stable primary allylic substitution product. Elimination reactions can also be a competitive pathway, particularly under basic conditions at elevated temperatures.
Comparative Reactivity Analysis
The reactivity of allylic halides is fundamentally governed by their ability to form a resonance-stabilized allylic carbocation in SN1 reactions or the orbital overlap that stabilizes the transition state in SN2 reactions.
Nucleophilic Substitution: SN1 vs. SN2 Pathways
-
This compound (Tertiary Allylic): Due to the steric hindrance around the tertiary carbon center, backside attack by a nucleophile is essentially impossible, making the SN2 pathway non-viable.[1][2][3] This compound reacts almost exclusively through an SN1 mechanism, which proceeds via the formation of a tertiary allylic carbocation. This carbocation is stabilized by both the inductive effect of the two methyl groups and, more importantly, by resonance delocalization of the positive charge across the adjacent double bond.[3][4] This leads to a high rate of reaction under SN1 conditions (polar protic solvents, weak nucleophiles).
-
Primary and Secondary Allylic Halides: In contrast, primary (e.g., allyl chloride, 1-chloro-2-butene) and secondary (e.g., 3-chloro-1-butene) allylic halides can undergo both SN1 and SN2 reactions.[5][6] The operative mechanism is highly dependent on the reaction conditions. Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents promote the SN1 pathway.[7] Allylic halides are generally more reactive than their saturated counterparts in SN2 reactions due to the stabilization of the transition state through overlap of the p-orbitals of the double bond with the p-orbital of the carbon undergoing substitution.[4]
Carbocation Stability and Rearrangements
The solvolysis of this compound demonstrates the pivotal role of the resonance-stabilized carbocation intermediate. Ionization of the halide leads to a carbocation where the positive charge is shared between the tertiary and primary carbons of the allylic system.
This delocalization means that the nucleophile can attack at either position. While initial attack at the tertiary position can occur, the reaction mixture of the solvolysis of this compound and its isomeric primary allylic halide, 1-chloro-3-methyl-2-butene, leads to the same resonance-stabilized carbocation, resulting in similar ionization rates and product mixtures.[5]
Experimental data for the reaction of these isomers with silver oxide in water shows that the major product is the one resulting from nucleophilic attack at the primary carbon, which is the thermodynamically more stable product.[8]
Competition between Substitution and Elimination
For tertiary halides like this compound, elimination reactions (E1 and E2) are often in competition with substitution.[9] The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. The choice between substitution and elimination is influenced by the nature of the nucleophile (its basicity) and the reaction temperature. Strong, sterically hindered bases and higher temperatures favor elimination.[10]
Quantitative Data Presentation
Table 1: Product Distribution in the Reaction of Allylic Isomers with Ag₂O in Water [8]
| Starting Material | Product | Yield (%) |
| This compound | 2-Methyl-3-buten-2-ol | 15 |
| 3-Methyl-2-buten-1-ol | 85 | |
| 1-Chloro-3-methyl-2-butene | 2-Methyl-3-buten-2-ol | 15 |
| 3-Methyl-2-buten-1-ol | 85 |
Table 2: Qualitative Reactivity Comparison of Allylic Halides in SN1 and SN2 Reactions
| Allylic Halide | Structure | SN1 Reactivity | SN2 Reactivity | Primary Reaction Pathway(s) |
| Allyl Chloride | Primary | Moderate | High | SN1 (with weak nucleophiles), SN2 (with strong nucleophiles) |
| 1-Chloro-2-butene (Crotyl Chloride) | Primary | High | High | SN1 (with weak nucleophiles), SN2 (with strong nucleophiles) |
| 3-Chloro-1-butene | Secondary | High | Moderate | SN1, SN2 (slower than primary), Elimination |
| This compound | Tertiary | Very High | Negligible | SN1, Elimination |
| 1-Chloro-3-methyl-2-butene | Primary | Very High | High | SN1, SN2 |
Experimental Protocols
The following is a generalized experimental protocol for determining the rate of solvolysis of an allylic halide via titration. This method monitors the production of HCl over time.
Experimental Protocol: Determination of Solvolysis Rate by Titration
Objective: To determine the first-order rate constant for the solvolysis of an allylic halide in an aqueous alcohol solution.
Materials:
-
Allylic halide (e.g., this compound)
-
Solvent mixture (e.g., 80:20 ethanol (B145695):water)
-
Standardized sodium hydroxide (B78521) solution (approx. 0.1 M)
-
Bromothymol blue indicator
-
Volumetric flasks, pipettes, burette, conical flasks
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare the desired solvent mixture (e.g., 80 mL ethanol and 20 mL deionized water in a 100 mL volumetric flask).
-
In a separate flask, prepare a stock solution of the allylic halide in acetone (e.g., 0.2 M).
-
-
Initiation of the Reaction:
-
Place a known volume of the solvent mixture (e.g., 50 mL) into a conical flask equipped with a magnetic stir bar.
-
Add a few drops of bromothymol blue indicator. The solution should be at the blue-green endpoint. If it is acidic (yellow), add a drop of NaOH solution to reach the endpoint.
-
Place the flask in the constant temperature water bath and allow it to equilibrate.
-
To start the reaction, pipette a small, precise volume of the allylic halide stock solution (e.g., 1.00 mL) into the solvent mixture. Start a stopwatch immediately. This is time t=0.
-
-
Titration:
-
As the solvolysis proceeds, HCl is generated, causing the indicator to turn yellow.
-
Titrate the reaction mixture with the standardized NaOH solution, adding it dropwise until the blue-green endpoint is restored. Record the volume of NaOH added and the time.
-
Continue to titrate the generated acid at regular intervals. As the reaction slows, the intervals can be longer.
-
-
Data Analysis:
-
The concentration of the allylic halide at any time 't' ([RX]t) can be calculated from the volume of NaOH used. The initial concentration ([RX]₀) is known from the initial amount added.
-
To determine if the reaction is first-order, plot ln([RX]t) versus time. If the plot is a straight line, the reaction is first-order.
-
The rate constant (k) is the negative of the slope of this line.
-
Visualizations
Reaction Pathways
Caption: Reaction pathways for different classes of allylic halides.
SN1 Mechanism of this compound
Caption: SN1 solvolysis of this compound.
Experimental Workflow for Solvolysis Kinetics
Caption: Experimental workflow for kinetic analysis of solvolysis.
References
- 1. scribd.com [scribd.com]
- 2. brainly.com [brainly.com]
- 3. organic chemistry - Rate of solvolysis of allyl and alkyl halides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. physicsforums.com [physicsforums.com]
- 10. 3-Methyl-3-chloro-1-butene [webbook.nist.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloro-3-methyl-1-butene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-chloro-3-methyl-1-butene (CAS No. 2190-48-9), a flammable and potentially irritating organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. This compound is a flammable liquid and should be kept away from open flames, sparks, and high temperatures.[1] It is also presumed to be a skin and eye irritant.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Key Safety Measures:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to prevent splashes.
-
Hand Protection: Use chemical-resistant gloves. Due to the lack of specific data for this compound, it is prudent to select gloves with broad chemical resistance, such as nitrile or neoprene, and to consult the glove manufacturer's resistance data.
-
Body Protection: A flame-retardant lab coat should be worn. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: If working outside of a fume hood or if vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
-
Static Discharge: To prevent the ignition of flammable vapors, all containers and transfer equipment must be grounded and bonded. Use only spark-proof tools.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₅H₉Cl |
| CAS Number | 2190-48-9 |
| Appearance | Colorless liquid |
| Boiling Point | Approximately 85 °C |
| Melting Point | Approximately -90 °C |
| Density | Approximately 0.89 g/cm³ |
| Solubility | Soluble in common organic solvents. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal environmental regulations.[1] Improper disposal can lead to environmental contamination and legal repercussions.
Experimental Protocol for Disposal:
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including unused product, contaminated absorbent materials, and rinsates, in a designated and compatible hazardous waste container.
-
The container must be made of a material that is resistant to the chemical and must have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number (2190-48-9).
-
Indicate the approximate concentration or percentage of the chemical in the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be a designated hazardous waste accumulation area with secondary containment to prevent the spread of any potential leaks.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development community.
References
Personal protective equipment for handling 3-Chloro-3-methyl-1-butene
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Chloro-3-methyl-1-butene.
Personal Protective Equipment (PPE)
Due to the lack of specific data for this compound, a conservative approach to PPE is essential. The recommendations for the similar compound, 3-Chloro-3-methyl-1-butyne, and general handling procedures for volatile organic compounds should be followed.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should also be worn.[1] |
| Hand | Chemical-resistant gloves. Given the lack of specific permeation data, it is advisable to use gloves made of materials like Butyl rubber or Viton. Double gloving is recommended. Always consult the glove manufacturer's resistance data. |
| Body | A flame-retardant lab coat and a chemical-resistant apron. For larger quantities or where splashing is a risk, a chemical-resistant suit is advised.[1] |
| Respiratory | All work should be conducted in a certified chemical fume hood. If vapor concentrations are expected to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |
| Footwear | Closed-toe, chemical-resistant shoes. |
Experimental Protocols: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that safety showers and eyewash stations are readily accessible.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Remove all potential ignition sources from the work area.[1]
-
Grounding: Ground and bond all containers and transfer equipment to prevent static discharge.[1]
-
Tools: Use only non-sparking tools.[1]
-
Avoid Contact: Avoid direct contact with skin and eyes, and inhalation of vapors.[2]
-
Container Management: Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[1][2]
-
Keep containers tightly sealed and clearly labeled.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
Disposal Plan
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste disposal must be in accordance with local, regional, and national environmental regulations.[2]
-
Waste should be sent to a licensed waste disposal facility.[1]
-
Do not empty into drains.
Contaminated PPE:
-
Contaminated clothing should be removed immediately and washed before reuse.[1]
-
Disposable PPE (gloves, etc.) that has been contaminated should be collected in a sealed, labeled container for hazardous waste disposal.
Emergency Procedures
Spill Response:
-
Evacuate: In case of a spill, immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, and if properly trained, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.[1]
-
Collection: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
First Aid:
-
Inhalation: If vapors are inhaled, move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[1]
-
Skin Contact: If the chemical comes into contact with skin, immediately remove all contaminated clothing and rinse the skin with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Visual Safety Information
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
